molecular formula C22H19N3O4 B12425599 cis-Tadalafil-d3

cis-Tadalafil-d3

Cat. No.: B12425599
M. Wt: 392.4 g/mol
InChI Key: WOXKDUGGOYFFRN-MASZXHQHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-Tadalafil-d3 is a deuterium-labeled form of cis-Tadalafil, with three hydrogen atoms replaced by the stable (non-radioactive) isotope deuterium. This product is intended for Research Use Only and is not for diagnostic or therapeutic use in humans or animals. The primary application of this compound is as an internal standard and quantitative tracer during the drug development process. The incorporation of heavy isotopes, such as deuterium, into drug molecules is a standard practice, largely used as tracers for mass spectrometry-based quantification. This helps researchers understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the non-labeled parent compound, Tadalafil. Because deuteration can influence the pharmacokinetic and metabolic properties of a drug, it is a critical tool in biomedical research. The parent molecule, Tadalafil, is a well-characterized phosphodiesterase type 5 (PDE5) inhibitor. Its mechanism of action involves the selective inhibition of the PDE5 enzyme, which is responsible for breaking down cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, Tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation. While Tadalafil is clinically approved for treating erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension, the deuterated form (this compound) serves exclusively as a research tool in the development and analysis of such pharmaceuticals. Researchers can utilize this stable isotope to obtain more accurate and reliable data in their analytical assays, facilitating advanced pharmacokinetic and metabolic studies. This product is supplied with a documented purity of ≥98% and should be stored as recommended in the Certificate of Analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H19N3O4

Molecular Weight

392.4 g/mol

IUPAC Name

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-(trideuteriomethyl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione

InChI

InChI=1S/C22H19N3O4/c1-24-10-19(26)25-16(22(24)27)9-14-13-4-2-3-5-15(13)23-20(14)21(25)12-6-7-17-18(8-12)29-11-28-17/h2-8,16,21,23H,9-11H2,1H3/t16-,21+/m0/s1/i1D3

InChI Key

WOXKDUGGOYFFRN-MASZXHQHSA-N

Isomeric SMILES

[2H]C([2H])([2H])N1CC(=O)N2[C@H](C1=O)CC3=C([C@H]2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Canonical SMILES

CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC5=C(C=C4)OCO5)NC6=CC=CC=C36

Origin of Product

United States

Foundational & Exploratory

cis-Tadalafil-d3 chemical structure and properties

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of cis-Tadalafil-d3, intended for researchers, scientists, and professionals in drug development. This document details its physicochemical characteristics, mechanism of action, and relevant experimental protocols, incorporating diagrams for key processes.

Introduction

This compound is a deuterated isotopologue of cis-Tadalafil. Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). The most active and commercially available enantiomer of Tadalafil is the (6R,12aR) isomer. The "cis" prefix in cis-Tadalafil denotes the (6R,12aS) diastereomer. The "-d3" suffix indicates that three hydrogen atoms on the N-methyl group have been replaced with deuterium.

Due to its isotopic labeling, this compound serves as an excellent internal standard for the quantification of Tadalafil and its related compounds in biological matrices using mass spectrometry-based methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS)[1]. The deuterium labeling provides a distinct mass difference without significantly altering the chemical properties, making it ideal for pharmacokinetic and metabolic studies.

Chemical Structure and Physicochemical Properties

The chemical structure of this compound is characterized by a hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. The deuterium atoms are located on the methyl group attached to the nitrogen atom in the pyrazinone ring.

Chemical Name: (6R,12aS)-6-(1,3-Benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione[2].

The key physicochemical properties of this compound and its non-deuterated counterpart are summarized in the table below.

PropertyThis compoundcis-TadalafilTadalafil (trans-isomer)
Molecular Formula C₂₂H₁₆D₃N₃O₄[2]C₂₂H₁₉N₃O₄[3]C₂₂H₁₉N₃O₄[4]
Molecular Weight 392.42 g/mol [2]389.40 g/mol [3]389.41 g/mol [4]
CAS Number Not Available (Unlabeled: 171596-27-3)[3]171596-27-3[3]171596-29-5[4]
Appearance White to Off-White Crystalline Powder[4]-White to Off-White Crystalline Powder[4]
Melting Point --298-300 °C[4]
Solubility Soluble in DMSO and Methanol[5]--
InChI Key WOXKDUGGOYFFRN-HRAATJIYSA-N (for cis-Tadalafil)WOXKDUGGOYFFRN-HRAATJIYSA-NWOXKDUGGOYFFRN-WFMNTJQSSA-N (for Tadalafil-d3)[5]

Mechanism of Action: PDE5 Inhibition

The pharmacological effect of Tadalafil and its isomers is mediated through the inhibition of phosphodiesterase type 5 (PDE5)[6][7]. PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which regulates smooth muscle relaxation in various tissues, including the corpus cavernosum of the penis and the pulmonary vasculature[7][8][9].

The signaling cascade begins with the release of nitric oxide (NO) in response to sexual stimulation or other physiological signals[10]. NO activates the enzyme guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[9]. Elevated levels of cGMP activate protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent relaxation of smooth muscle cells[6]. This vasodilation increases blood flow, resulting in penile erection or reduced pulmonary arterial pressure[7][8].

Tadalafil competitively inhibits PDE5, preventing the breakdown of cGMP to inactive GMP[6][10]. This action enhances and prolongs the signaling effect of cGMP, thereby promoting smooth muscle relaxation[9].

PDE5_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Space NO_Signal Nitric Oxide (NO) Signal GTP GTP GC Guanylate Cyclase (Inactive) GC_active Guanylate Cyclase (Active) cGMP cGMP PKG Protein Kinase G (PKG) GTP:e->cGMP:w Conversion cGMP->PKG Activates PDE5 PDE5 cGMP->PDE5 Substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation Leads to GMP GMP (Inactive) PDE5->GMP Hydrolyzes to Tadalafil This compound Tadalafil->PDE5 Inhibits

Figure 1: NO/cGMP signaling pathway and PDE5 inhibition by this compound.

Experimental Protocols

The synthesis of this compound can be adapted from established methods for Tadalafil synthesis, such as the Pictet-Spengler reaction followed by cyclization[11][12]. The key modification is the introduction of the deuterium label, typically by using a deuterated reagent. A plausible synthetic workflow is outlined below.

Methodology:

  • Pictet-Spengler Reaction: D-Tryptophan methyl ester is reacted with piperonal (1,3-benzodioxole-5-carbaldehyde) under acidic conditions to form the tetrahydro-β-carboline intermediate. This reaction sets the stereochemistry at two of the chiral centers.

  • Amidation: The resulting intermediate is then reacted with chloroacetyl chloride to form a chloroacetamide derivative.

  • Cyclization with Deuterated Amine: The crucial step for isotope labeling involves the cyclization of the chloroacetamide with methylamine-d3 (CD₃NH₂). This intramolecular nucleophilic substitution forms the diketopiperazine ring and incorporates the trideuterated methyl group, yielding this compound.

  • Purification: The final product is purified using chromatographic techniques, such as column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate the desired cis-diastereomer from any trans-isomer or other impurities.

Synthesis_Workflow Start Starting Materials (D-Tryptophan methyl ester, Piperonal) Step1 Step 1: Pictet-Spengler Reaction (Acid Catalyst) Start->Step1 Intermediate1 Tetrahydro-β-carboline Intermediate Step1->Intermediate1 Step2 Step 2: Amidation (Chloroacetyl chloride) Intermediate1->Step2 Intermediate2 Chloroacetamide Derivative Step2->Intermediate2 Step3 Step 3: Cyclization (with Methylamine-d3) Intermediate2->Step3 Intermediate3 Crude this compound Step3->Intermediate3 Step4 Step 4: Purification (Chromatography) Intermediate3->Step4 End Pure this compound Step4->End

Figure 2: General workflow for the synthesis of this compound.

This compound is primarily used as an internal standard for the accurate quantification of Tadalafil in biological samples. The following protocol is a representative method for this application[1].

Methodology:

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 100 µL of plasma sample, add 25 µL of this compound internal standard solution (e.g., at 100 ng/mL).

    • Vortex the sample briefly.

    • Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).

    • Vortex for 5 minutes, then centrifuge at 4000 rpm for 10 minutes.

    • Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Chromatographic Conditions:

    • LC System: Agilent 1200 series or equivalent.

    • Column: Zorbax-SB C18, 75 × 4.6 mm, 3.5 µm[1].

    • Mobile Phase: Isocratic mixture of acetonitrile and 2.0 mM ammonium acetate with 0.1% formic acid (e.g., 45:55 v/v).

    • Flow Rate: 0.7 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • MS System: API 4000 triple quadrupole mass spectrometer or equivalent.

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

      • Tadalafil: m/z 390.4 → 268.3.

      • This compound (IS): m/z 393.4 → 271.3 (Note: exact transition may vary slightly).

    • Parameters: Optimize source parameters (e.g., ion spray voltage, temperature, gas flows) and compound parameters (e.g., declustering potential, collision energy) for maximum signal intensity.

  • Data Analysis:

    • Quantify Tadalafil by calculating the peak area ratio of the analyte to the internal standard (this compound).

    • Generate a calibration curve using standards of known Tadalafil concentrations and determine the concentration in unknown samples by interpolation.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (IS) Sample->Spike Extraction Liquid-Liquid Extraction Spike->Extraction Evap Evaporation & Reconstitution Extraction->Evap LC LC Separation (C18 Column) Evap->LC MS MS/MS Detection (ESI+, MRM) LC->MS Data Data Acquisition (Peak Areas) MS->Data Analysis Data Analysis (Area Ratio vs. Conc.) Data->Analysis Result Quantified Tadalafil Concentration Analysis->Result

Figure 3: Workflow for the quantification of Tadalafil using this compound as an internal standard.

Conclusion

This compound is a vital tool for pharmaceutical research and development. As a stable, isotopically labeled internal standard, it enables the precise and accurate quantification of Tadalafil in complex biological matrices. Understanding its chemical properties, the pharmacological mechanism of PDE5 inhibition, and the application of detailed analytical protocols is essential for its effective use in preclinical and clinical studies, ensuring reliable data for pharmacokinetic, bioavailability, and bioequivalence assessments.

References

Synthesis and Characterization of cis-Tadalafil-d3: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of cis-Tadalafil-d3, an isotopic-labeled analog of the phosphodiesterase type 5 (PDE5) inhibitor, Tadalafil. The introduction of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard in quantitative bioanalytical methods. This document outlines a plausible synthetic route, detailed experimental protocols for characterization, and summarizes key analytical data.

Synthetic Pathway

The synthesis of this compound can be adapted from established synthetic routes for Tadalafil, primarily involving a Pictet-Spengler reaction followed by cyclization. The key modification is the introduction of a deuterated methyl group. A proposed synthetic pathway is illustrated below.

Synthesis_Pathway D_Tryptophan D-Tryptophan Methyl Ester Pictet_Spengler Pictet-Spengler Reaction D_Tryptophan->Pictet_Spengler Piperonal Piperonal Piperonal->Pictet_Spengler Cis_Trans_Intermediate cis/trans-Tetrahydro-β-carboline Intermediate Pictet_Spengler->Cis_Trans_Intermediate Separation Diastereomeric Separation Cis_Trans_Intermediate->Separation Cis_Intermediate cis-Tetrahydro-β-carboline Intermediate Separation->Cis_Intermediate Acylation Acylation with Chloroacetyl Chloride Cis_Intermediate->Acylation Chloroacetyl_Intermediate cis-N-Chloroacetyl Intermediate Acylation->Chloroacetyl_Intermediate Cyclization Cyclization with CD3-NH2 (Deuterated Methylamine) Chloroacetyl_Intermediate->Cyclization Cis_Tadalafil_d3 This compound Cyclization->Cis_Tadalafil_d3

Caption: Proposed synthetic pathway for this compound.

The synthesis commences with the Pictet-Spengler reaction between D-tryptophan methyl ester and piperonal, which typically yields a mixture of cis and trans diastereomers of the tetrahydro-β-carboline intermediate[1][2]. The desired cis-isomer is then separated, acylated with chloroacetyl chloride, and finally cyclized with deuterated methylamine (CD3-NH2) to yield this compound.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of the cis-intermediate of Tadalafil can be adapted from existing literature[1][2][3]. The final cyclization step is modified to incorporate the deuterated methyl group.

Step 1: Pictet-Spengler Reaction D-tryptophan methyl ester hydrochloride and piperonal are reacted in a suitable solvent such as sulfolane at an elevated temperature (e.g., 80-85°C) for several hours[2]. The reaction mixture is then cooled to facilitate the precipitation of the cis and trans tetrahydro-β-carboline intermediates.

Step 2: Diastereomeric Separation The separation of the desired cis-isomer from the trans-isomer can be achieved by fractional crystallization or column chromatography.

Step 3: Acylation The isolated cis-intermediate is acylated with chloroacetyl chloride in a suitable solvent to form the cis-N-chloroacetyl intermediate.

Step 4: Cyclization with Deuterated Methylamine The cis-N-chloroacetyl intermediate is reacted with deuterated methylamine (CD3-NH2) in a solvent such as methanol at an elevated temperature (e.g., 50-55°C) to yield this compound[1][2]. The product can then be purified by recrystallization.

Characterization Methods

A stereoselective reverse-phase HPLC (RP-HPLC) method is crucial for confirming the diastereomeric purity of this compound.

Table 1: HPLC Method Parameters for Tadalafil Diastereomer Separation

ParameterValueReference(s)
Column Lux Cellulose-3 (150 mm x 4.6 mm, 3 µm)[4][5]
Mobile Phase Gradient of water, acetonitrile, and acetic acid[4][5]
Flow Rate 0.40 mL/min[4][5]
Column Temperature 30.0°C[4][5]
Detection Wavelength 285 nm[4][5]
Injection Volume 10.0 µL[4][5]

This method has been shown to separate Tadalafil from its enantiomer and two diastereomers within 24 minutes, with a resolution of more than 2.3 between any two isomers[4][5].

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of the synthesized this compound.

Table 2: Mass Spectrometry Parameters for Tadalafil-d3 Analysis

ParameterValueReference(s)
Ionization Mode Electrospray Ionization (ESI), Positive[6][7][8]
Precursor Ion (M+H)+ m/z 393.1[9]
Product Ion m/z 271.2[9]
Common Fragment Ions m/z 135, 262, 197, 169[6]

The expected precursor ion for Tadalafil-d3 is m/z 393.1, which is 3 units higher than that of unlabeled Tadalafil (m/z 390.4) due to the presence of three deuterium atoms[8][9]. The fragmentation pattern should be consistent with that of Tadalafil, with a corresponding mass shift in the fragment containing the deuterated methyl group. The transition m/z 393.1 → 271.2 can be monitored for quantification[9].

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the cis-stereochemistry.

Table 3: Key ¹H NMR Signals for Tadalafil in DMSO-d6

ProtonChemical Shift (δ ppm)MultiplicityReference(s)
H-12 (methylenedioxy)5.91s[10]

In the ¹H NMR spectrum of this compound, the characteristic singlet corresponding to the N-methyl protons will be absent, confirming the successful incorporation of the deuterated methyl group. The cis-configuration can be confirmed by Nuclear Overhauser Effect (NOE) experiments, where a correlation between specific protons indicates their spatial proximity, a technique that has been used to determine the stereochemistry of Tadalafil analogs[11][12].

Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of synthesized this compound.

Characterization_Workflow Start Synthesized this compound HPLC HPLC Analysis (Diastereomeric Purity) Start->HPLC MS Mass Spectrometry (Molecular Weight & Fragmentation) Start->MS NMR NMR Spectroscopy (Structural Confirmation & Stereochemistry) Start->NMR Pure_Product Characterized this compound HPLC->Pure_Product MS->Pure_Product NMR->Pure_Product

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The outlined synthetic strategy, adapted from established methods for Tadalafil, allows for the specific introduction of a deuterated methyl group. The detailed characterization protocols, employing HPLC, MS, and NMR, are essential for confirming the identity, purity, and stereochemistry of the final product. This isotopically labeled compound serves as a critical tool for researchers in drug metabolism, pharmacokinetics, and bioanalytical sciences.

References

A Technical Guide to the Isotopic Purity of cis-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of cis-Tadalafil-d3, a critical parameter for its application in research and development. This document outlines the quantitative data available from suppliers, details the experimental protocols for its determination, and illustrates relevant workflows and biological pathways.

Introduction to this compound and Isotopic Purity

This compound is the deuterated analog of cis-Tadalafil, a stereoisomer of Tadalafil. Tadalafil itself is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme involved in the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3] Due to its well-characterized biological activity, Tadalafil and its labeled counterparts are essential tools in pharmacological research.

Deuterium-labeled compounds like this compound, where three hydrogen atoms have been replaced by deuterium, are invaluable as internal standards for quantitative bioanalytical studies using mass spectrometry.[4] Their chemical behavior is nearly identical to the unlabeled analyte, but their increased mass allows for clear differentiation in a mass spectrometer.

Isotopic purity is the most critical quality attribute of a deuterated standard. It refers to the percentage of the compound that contains the specified number of deuterium atoms. High isotopic purity is essential to prevent signal overlap and ensure the accuracy and precision of quantitative assays.[5][6][7]

Quantitative Data on Isotopic Purity

The isotopic purity of deuterated compounds is a key specification provided by manufacturers. While specific data for the cis-isomer can vary, the specifications for the closely related Tadalafil-d3 provide a strong benchmark for expected purity levels.

CompoundSupplierStated Isotopic Purity
Tadalafil-d3Cayman Chemical≥99% deuterated forms (d₁-d₃)
This compoundPharmaffiliatesNot specified on product page; available on Certificate of Analysis

Note: Data is based on publicly available information from supplier websites. Users should always refer to the lot-specific Certificate of Analysis for precise data.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic purity and structural integrity of deuterated compounds is typically achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][8]

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This is the primary technique for quantifying the distribution of isotopologs (molecules that differ only in their isotopic composition).[6][7]

Methodology:

  • Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of methanol and water.

  • Chromatographic Separation: The sample is injected into a liquid chromatography system to separate the analyte from any potential impurities. A common column choice is a C18 reversed-phase column.[4]

  • Mass Spectrometric Analysis: The eluent from the LC is introduced into a high-resolution mass spectrometer, typically an Orbitrap or a Time-of-Flight (TOF) instrument, via an electrospray ionization (ESI) source.[6][7]

  • Data Acquisition: The mass spectrometer acquires full-scan mass spectra in the region of the protonated molecular ions of Tadalafil. For Tadalafil-d3, the instrument would scan for the unlabeled (d₀, m/z 390.3), and the deuterated forms (d₁, d₂, d₃ at m/z 391.3, 392.3, and 393.3, respectively).[4]

  • Data Analysis: The relative abundance of each isotopolog is determined by integrating the area of its corresponding peak in the mass spectrum. The isotopic purity is then calculated based on the ratio of the desired deuterated form (d₃) to the sum of all detected isotopologs, after correcting for the natural abundance of isotopes like ¹³C.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the position of the deuterium labels and the overall structural integrity of the molecule.

Methodology:

  • Sample Preparation: A sufficient quantity of the this compound sample is dissolved in a deuterated NMR solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Analysis: A proton NMR spectrum is acquired. The absence or significant reduction of the signal corresponding to the protons that have been replaced by deuterium (in this case, the N-methyl protons) confirms successful deuteration.

  • ¹³C NMR Analysis: A carbon-13 NMR spectrum can provide further confirmation of the molecular structure.

  • Spectral Interpretation: The chemical shifts, coupling constants, and signal integrations are analyzed to ensure they are consistent with the known structure of cis-Tadalafil and the intended deuteration pattern.

Visualizations

Experimental Workflow for Isotopic Purity Determination

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms_steps LC-HRMS Workflow cluster_nmr_steps NMR Workflow cluster_data Data Interpretation prep Dissolve this compound in appropriate solvent lcms LC-HRMS Analysis prep->lcms nmr NMR Spectroscopy prep->nmr sep Chromatographic Separation (e.g., C18 Column) lcms->sep h_nmr ¹H NMR Acquisition nmr->h_nmr c_nmr ¹³C NMR Acquisition nmr->c_nmr ion Electrospray Ionization (ESI) sep->ion detect Full Scan MS Detection ion->detect ms_data Calculate Relative Abundance of Isotopologs (d₀-d₃) detect->ms_data nmr_data Confirm Deuteration Site & Structural Integrity h_nmr->nmr_data c_nmr->nmr_data final Determine Isotopic Purity (%) ms_data->final nmr_data->final

Caption: Workflow for determining the isotopic purity of this compound.

Tadalafil Signaling Pathway: PDE5 Inhibition

G NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC GMP 5'-GMP (Inactive) cGMP->GMP Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 PDE5 PDE5->cGMP Relax Smooth Muscle Relaxation PKG->Relax Tadalafil Tadalafil Tadalafil->PDE5 Inhibits

Caption: Tadalafil inhibits PDE5, increasing cGMP and promoting relaxation.

References

A-Technical-Guide-to-the-Mechanism-of-Action-of-cis-Tadalafil-d3-as-a-PDE5-Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth exploration of the mechanism of action of cis-Tadalafil-d3 as a selective inhibitor of phosphodiesterase type 5 (PDE5). This compound is a deuterated isotopologue of Tadalafil, a widely recognized therapeutic agent for erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH).[1] The incorporation of deuterium (d3) on the methyl group makes this compound a valuable tool in pharmacokinetic studies and as an internal standard in analytical chemistry. While the deuteration may subtly influence its metabolic profile, the fundamental mechanism of PDE5 inhibition is considered identical to that of Tadalafil. This guide will, therefore, focus on the well-established mechanism of Tadalafil, with the understanding that it directly applies to this compound.

Core Mechanism of Action: PDE5 Inhibition

Tadalafil, and by extension this compound, exerts its therapeutic effects by selectively inhibiting the PDE5 enzyme.[1][2] PDE5 is predominantly found in the smooth muscle cells of the corpus cavernosum of the penis, the pulmonary vasculature, and the prostate.[1][2] This enzyme plays a crucial role in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway, which is central to smooth muscle relaxation and vasodilation.[2]

The NO/cGMP Signaling Pathway
  • Initiation by Nitric Oxide (NO): In response to sexual stimulation, there is a release of NO from non-adrenergic, non-cholinergic (NANC) nerve endings and endothelial cells in the corpus cavernosum.[2][3]

  • Activation of Guanylate Cyclase: NO diffuses into the adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[2][4]

  • Synthesis of cGMP: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[2]

  • Smooth Muscle Relaxation: Elevated intracellular levels of cGMP activate cGMP-dependent protein kinase (PKG).[3] PKG, in turn, phosphorylates various downstream targets, leading to a decrease in intracellular calcium concentrations. This reduction in calcium causes the relaxation of the smooth muscle cells of the corpus cavernosum and the helicine arteries.[3]

  • Physiological Response: The relaxation of these smooth muscles allows for a significant increase in blood flow into the penis, resulting in an erection.[2][3]

  • Regulation by PDE5: The action of cGMP is naturally terminated by the PDE5 enzyme, which hydrolyzes cGMP to its inactive form, guanosine monophosphate (GMP).[3][4]

The Role of this compound

This compound, mirroring the action of Tadalafil, is a competitive inhibitor of PDE5. Its molecular structure allows it to bind to the catalytic site of the PDE5 enzyme, preventing cGMP from being degraded.[5] By inhibiting PDE5, this compound effectively increases and prolongs the intracellular concentration of cGMP.[2] This enhancement of the NO/cGMP signaling pathway leads to more profound and sustained smooth muscle relaxation and vasodilation in the presence of sexual stimulation.[2][3] It is important to note that PDE5 inhibitors like Tadalafil do not initiate erections directly but rather amplify the natural erectile response to sexual stimuli.[5]

NO-cGMP Signaling Pathway cluster_0 Nerve Terminal / Endothelium cluster_1 Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase NO Synthase Sexual_Stimulation->NO_Synthase NO Nitric Oxide (NO) NO_Synthase->NO L-Arginine -> L-Citrulline sGC Soluble Guanylate Cyclase (sGC) NO->sGC Diffusion & Activation GTP GTP cGMP cGMP GTP->cGMP Activation PKG Protein Kinase G (PKG) cGMP->PKG Activation PDE5 PDE5 cGMP->PDE5 Hydrolysis Relaxation Smooth Muscle Relaxation (Vasodilation) PKG->Relaxation -> Ca2+↓ GMP GMP (inactive) PDE5->GMP Tadalafil This compound Tadalafil->PDE5 Inhibition

Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.

Quantitative Data: Potency and Selectivity

The efficacy and side-effect profile of a PDE5 inhibitor are determined by its potency (IC50) and its selectivity for PDE5 over other PDE isoenzymes. Tadalafil is known for its high potency and selectivity. While specific quantitative data for this compound is not available in the public domain, the data for Tadalafil serves as a reliable proxy.

PDE IsoenzymeTadalafil IC50 (nM)Selectivity Ratio (vs. PDE5)Physiological Relevance of Inhibition
PDE5 2.35[6]1Primary target for erectile function and pulmonary hypertension.
PDE1554.45[6]~236xFound in brain, heart, and smooth muscle.
PDE2>10,000[6]>4255xFound in brain, heart, and adrenal gland.
PDE3>10,000[6]>4255xFound in heart and platelets; inhibition can have cardiovascular effects.
PDE4861.1[6]~366xInvolved in inflammation and expressed in immune cells.
PDE647[6]~20xFound in the retina; inhibition is associated with visual disturbances.[7]
PDE1161.1[6]~26xFound in skeletal muscle, prostate, and testes; inhibition may be linked to myalgia.[8]

Note: IC50 values can vary between studies depending on the specific assay conditions.

Experimental Protocols

The characterization of PDE5 inhibitors like this compound involves various in vitro and in vivo experiments. A fundamental assay is the in vitro determination of enzyme inhibition to calculate the IC50 value.

In Vitro PDE5 Inhibition Assay (Fluorescence Polarization)

This is a common high-throughput screening method to determine the potency of a PDE5 inhibitor.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cGMP substrate. When the substrate is small and rotates freely in solution, it has a low FP value. PDE5 hydrolyzes the cGMP-FAM substrate, and the resulting GMP-FAM is captured by a binding agent, forming a large, slow-rotating complex with a high FP value. An inhibitor will prevent the hydrolysis of the substrate, thus keeping the FP value low.[9]

Methodology:

  • Preparation of Reagents:

    • Recombinant human PDE5A1 enzyme.[9]

    • Fluorescein-labeled cGMP (cGMP-FAM) as the substrate.[9]

    • A specific binding agent that recognizes the hydrolyzed GMP-FAM.[9]

    • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[10]

    • Serial dilutions of the test compound (this compound) and a reference inhibitor (e.g., Tadalafil).

  • Assay Procedure:

    • Add the PDE5 enzyme to wells of a microplate containing the assay buffer and varying concentrations of the inhibitor.

    • Initiate the enzymatic reaction by adding the cGMP-FAM substrate.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30-60 minutes).

    • Stop the reaction and add the binding agent.

    • Measure the fluorescence polarization using a suitable microplate reader.

  • Data Analysis:

    • Plot the FP values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[11]

FP Assay Workflow cluster_no_inhibition No Inhibition (High FP) cluster_inhibition With Inhibition (Low FP) Start Start Prep Prepare Reagents: - PDE5 Enzyme - cGMP-FAM Substrate - Inhibitor Dilutions - Assay Buffer Start->Prep Dispense Dispense Inhibitor and PDE5 Enzyme into Microplate Prep->Dispense Incubate1 Pre-incubation Dispense->Incubate1 AddSubstrate Add cGMP-FAM Substrate to Initiate Reaction Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Stop Add Binding Agent Incubate2->Stop Read Measure Fluorescence Polarization (FP) Stop->Read Analyze Plot FP vs. [Inhibitor] Calculate IC50 Read->Analyze End End Analyze->End cGMP_FAM_free cGMP-FAM (Low FP) PDE5_active PDE5 cGMP_FAM_free->PDE5_active Hydrolysis GMP_FAM_free GMP-FAM PDE5_active->GMP_FAM_free Binding_Agent Binding Agent Complex_high Large Complex (High FP) Binding_Agent->Complex_high Binding cGMP_FAM_free2 cGMP-FAM (Low FP) PDE5_inhibited PDE5 Inhibitor Inhibitor Inhibitor->PDE5_inhibited

Caption: Workflow for a fluorescence polarization-based PDE5 inhibition assay.

Significance of Deuteration in this compound

The primary reason for deuterating drugs like Tadalafil is to create heavy-isotope-labeled internal standards for use in bioanalytical methods, particularly liquid chromatography-mass spectrometry (LC-MS). The three deuterium atoms in this compound give it a higher mass than the unlabeled drug, allowing it to be distinguished in a mass spectrometer. Since it is chemically identical to Tadalafil, it behaves similarly during sample preparation and chromatographic separation, making it an ideal internal standard for accurate quantification.

While not the primary purpose of this specific molecule, deuteration can sometimes alter the pharmacokinetic properties of a drug by affecting its metabolism. This is known as the "kinetic isotope effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve the cleavage of this bond, such as those mediated by cytochrome P450 enzymes.[12] This could potentially lead to a longer half-life and increased drug exposure. However, without specific pharmacokinetic studies on this compound, this remains a theoretical consideration. The pharmacokinetics of the non-deuterated Tadalafil are well-characterized, featuring a long half-life of approximately 17.5 hours.[1][13]

Conclusion

This compound, a deuterated isotopologue of Tadalafil, functions as a potent and selective inhibitor of the PDE5 enzyme. Its mechanism of action is intrinsically linked to the enhancement of the NO/cGMP signaling pathway, leading to smooth muscle relaxation and vasodilation. This guide has provided a detailed overview of this mechanism, supported by quantitative data on Tadalafil's potency and selectivity, and an outline of a standard experimental protocol for its characterization. For drug development professionals, understanding these core principles is essential for the rational design and evaluation of novel PDE5 inhibitors and for the application of labeled compounds like this compound in critical pharmacokinetic and bioanalytical studies.

References

A Technical Guide to Deuterium-Labeled Tadalafil Isomers for Advanced Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of deuterium-labeled tadalafil isomers, focusing on their synthesis, analytical characterization, and applications in research. This document is intended to serve as a core resource for scientists and professionals in the field of drug development and metabolic studies.

Introduction to Tadalafil and the Role of Deuterium Labeling

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2] By increasing intracellular cGMP levels, tadalafil promotes smooth muscle relaxation and vasodilation, forming the basis of its therapeutic applications in erectile dysfunction (ED), pulmonary arterial hypertension (PAH), and benign prostatic hyperplasia (BPH).[1][2][3]

Deuterium, a stable isotope of hydrogen, has emerged as a valuable tool in medicinal chemistry.[4] The substitution of hydrogen with deuterium can strategically alter the pharmacokinetic profile of a drug by slowing down its metabolism, a phenomenon known as the kinetic isotope effect.[5] This can lead to improved metabolic stability, reduced formation of undesirable metabolites, and potentially enhanced therapeutic efficacy or safety.[6][7] Deuterium-labeled compounds also serve as indispensable internal standards for quantitative bioanalysis using mass spectrometry.[8]

This guide will delve into the technical aspects of preparing and utilizing deuterium-labeled tadalafil isomers for research purposes.

Tadalafil's Mechanism of Action: The NO/cGMP Signaling Pathway

Tadalafil exerts its pharmacological effects by modulating the nitric oxide (NO)/cGMP signaling pathway. During sexual stimulation or in response to endothelial shear stress, nitric oxide is released and activates soluble guanylate cyclase (sGC). Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels then activate protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium concentrations and subsequent smooth muscle relaxation and vasodilation.[2][3]

PDE5 terminates this signaling cascade by hydrolyzing cGMP to inactive GMP. Tadalafil's selective inhibition of PDE5 prevents this degradation, thereby prolonging the action of cGMP and enhancing smooth muscle relaxation.[2][9]

Tadalafil_Signaling_Pathway cluster_stimulation Stimulation cluster_cell Smooth Muscle Cell Sexual Stimulation Sexual Stimulation NO Nitric Oxide (NO) Sexual Stimulation->NO release sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 Phosphodiesterase 5 (PDE5) Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP GMP PDE5->GMP hydrolyzes cGMP to Tadalafil Tadalafil Tadalafil->PDE5 inhibits Deuterated_Tadalafil_Synthesis Start Starting Materials (e.g., D-tryptophan methyl ester) Pictet Pictet-Spengler Reaction Start->Pictet Intermediate1 Tetrahydro-β-carboline Intermediate Pictet->Intermediate1 Acylation Acylation with Piperonal Derivative Intermediate1->Acylation Intermediate2 Acyclic Precursor Acylation->Intermediate2 Cyclization Cyclization with Deuterated Reagent (e.g., CD3-NH2-CH2-COOEt) Intermediate2->Cyclization DeuteratedTadalafil Deuterium-Labeled Tadalafil Isomer Cyclization->DeuteratedTadalafil Purification Chromatographic Purification DeuteratedTadalafil->Purification FinalProduct Purified Deuterated Tadalafil Isomer Purification->FinalProduct LCMS_Workflow Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation and Reconstitution Centrifuge->Evaporate Inject Injection into UPLC-MS/MS Evaporate->Inject Separate Chromatographic Separation (C18) Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Quantify Quantification Detect->Quantify

References

An In-depth Technical Guide to the Physical and Chemical Properties of Deuterated Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Tadalafil and its deuterated analogue, Tadalafil-d3. The strategic replacement of hydrogen with deuterium can offer significant advantages in drug development, primarily by altering the metabolic profile of the compound. This document is intended to be a valuable resource for researchers and scientists involved in the development and analysis of deuterated pharmaceuticals.

Introduction to Tadalafil and the Rationale for Deuteration

Tadalafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor widely used in the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2] Its mechanism of action involves the inhibition of cGMP-specific PDE5, which leads to increased levels of cyclic guanosine monophosphate (cGMP), promoting smooth muscle relaxation and vasodilation.[2]

Tadalafil is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system.[2] The major metabolic pathway involves the conversion of tadalafil to a catechol metabolite, which then undergoes methylation and glucuronidation.[2] Deuteration, the substitution of hydrogen atoms with their heavier isotope deuterium, is a strategy employed in medicinal chemistry to improve the pharmacokinetic properties of a drug.[3] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic cleavage at the site of deuteration. This phenomenon, known as the kinetic isotope effect, can result in a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[3] In the case of Tadalafil, deuteration of the N-methyl group (to form Tadalafil-d3) is a common strategy, as this position is susceptible to metabolism.

Physical and Chemical Properties

The following tables summarize the key physical and chemical properties of Tadalafil and Tadalafil-d3. It is important to note that while extensive data is available for Tadalafil, specific experimental data for some properties of Tadalafil-d3 are not widely published. In such cases, the properties are expected to be very similar to the non-deuterated form due to the subtle nature of isotopic substitution.

Table 1: General and Physical Properties

PropertyTadalafilDeuterated Tadalafil (Tadalafil-d3)
Molecular Formula C₂₂H₁₉N₃O₄C₂₂H₁₆D₃N₃O₄[4][5]
Molecular Weight 389.41 g/mol [6]392.4 g/mol [7]
Appearance White to off-white crystalline powder[8]White to off-white solid[9]
Melting Point 301-302 °C[1]>275 °C (decomposes)[9]
Water Solubility Practically insoluble (approx. 2-3.2 µg/mL)[1][8]Data not available (expected to be very similar to Tadalafil)
Solubility in Organic Solvents Soluble in DMSO (approx. 20 mg/mL) and DMF (approx. 25 mg/mL)[9]Soluble in DMSO and Methanol[4]

Table 2: Physicochemical Parameters

ParameterTadalafilDeuterated Tadalafil (Tadalafil-d3)
pKa (Strongest Acidic) 15.17 (Predicted)[2]Data not available (expected to be very similar to Tadalafil)
pKa (Strongest Basic) -4.2 (Predicted)[2]Data not available (expected to be very similar to Tadalafil)
logP ~2.1 - 2.36[2][6]2.3 (Computed)[7]

Spectroscopic and Structural Data

Mass Spectrometry

Mass spectrometry is a critical tool for the identification and quantification of Tadalafil and its deuterated analogue. The mass difference of approximately 3 Da allows for their clear differentiation.

  • Tadalafil: The protonated molecule [M+H]⁺ is observed at m/z 390.4. A major fragment ion is typically observed at m/z 268.3, corresponding to the loss of the methyl-piperazinedione moiety.[10]

  • Tadalafil-d3: The protonated molecule [M+H]⁺ is observed at m/z 393.4. The corresponding major fragment ion is observed at m/z 268.3, as the fragmentation occurs on the non-deuterated part of the molecule.

Crystal Structure

Metabolic Profile and the Impact of Deuteration

As previously mentioned, Tadalafil is primarily metabolized by CYP3A4. The deuteration of the N-methyl group in Tadalafil-d3 is designed to slow down this metabolic process.

Tadalafil_Metabolism Tadalafil Tadalafil CYP3A4 CYP3A4 Tadalafil->CYP3A4 Metabolism Deuterated_Tadalafil Deuterated Tadalafil (Tadalafil-d3) Deuterated_Tadalafil->CYP3A4 Slower Metabolism (Kinetic Isotope Effect) Catechol_Metabolite Catechol Metabolite CYP3A4->Catechol_Metabolite Deuterated_Catechol_Metabolite Deuterated Catechol Metabolite CYP3A4->Deuterated_Catechol_Metabolite Further_Metabolism Methylation & Glucuronidation Catechol_Metabolite->Further_Metabolism Deuterated_Catechol_Metabolite->Further_Metabolism

Metabolic pathway of Tadalafil and the influence of deuteration.

The slower metabolism of Tadalafil-d3 can lead to a higher systemic exposure (AUC) and a longer half-life compared to Tadalafil. This is a key advantage that is often explored in the development of deuterated drugs.

Experimental Protocols

The following sections provide detailed methodologies for the determination of key physical and chemical properties.

Melting Point Determination (Capillary Method)

Melting_Point_Protocol start Start prep Prepare Sample: - Finely powder the substance. - Pack into a capillary tube to a height of 2-3 mm. start->prep setup Set up Apparatus: - Place the capillary tube in the melting point apparatus. prep->setup heat_fast Rapid Heating: - Heat rapidly to determine an approximate melting point. setup->heat_fast heat_slow Slow Heating: - Heat at a rate of 1-2 °C/min starting from ~10-20 °C below the approximate melting point. setup->heat_slow New Sample cool Cool Down Apparatus heat_fast->cool cool->setup observe Observe and Record: - Record the temperature at which the first drop of liquid appears (T_onset). - Record the temperature at which the solid is completely liquid (T_clear). heat_slow->observe end End observe->end

Workflow for melting point determination.

Methodology:

  • Sample Preparation: A small amount of the finely powdered substance is introduced into a capillary tube, which is sealed at one end. The tube is tapped gently to pack the sample to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

  • Determination: The temperature is raised at a controlled rate (typically 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature range is recorded from the point at which the first droplet of liquid is observed to the temperature at which the substance is completely molten.

Solubility Determination (Shake-Flask Method)

Solubility_Protocol start Start prepare Prepare Supersaturated Solution: - Add excess solid to the solvent in a sealed flask. start->prepare equilibrate Equilibrate: - Shake the flask at a constant temperature for a defined period (e.g., 24-48 hours). prepare->equilibrate separate Separate Solid and Liquid Phases: - Centrifuge or filter the solution to remove undissolved solid. equilibrate->separate analyze Analyze Supernatant: - Determine the concentration of the dissolved substance in the supernatant using a validated analytical method (e.g., HPLC). separate->analyze end End analyze->end

Workflow for solubility determination by the shake-flask method.

Methodology:

  • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Separation: The suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

  • Analysis: The concentration of the solute in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration for Poorly Soluble Drugs)

pKa_Protocol start Start prepare Prepare Solution: - Dissolve the compound in a suitable co-solvent/water mixture. start->prepare titrate Titrate: - Titrate the solution with a standardized acid or base. prepare->titrate measure Measure pH: - Record the pH after each addition of titrant using a calibrated pH meter. titrate->measure plot Plot Titration Curve: - Plot pH versus the volume of titrant added. measure->plot determine Determine pKa: - The pKa is the pH at the half-equivalence point. plot->determine end End determine->end

Workflow for pKa determination by potentiometric titration.

Methodology:

  • Solution Preparation: A known amount of the compound is dissolved in a suitable solvent system, often a mixture of an organic co-solvent and water, to overcome poor aqueous solubility.

  • Titration: The solution is titrated with a standardized solution of a strong acid or base.

  • pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH electrode.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point. For co-solvent methods, pKa values are typically determined at several co-solvent concentrations and extrapolated to 0% co-solvent to estimate the aqueous pKa.

Conclusion

Deuterated Tadalafil (Tadalafil-d3) represents a promising modification of the parent drug, with the potential for an improved pharmacokinetic profile due to the kinetic isotope effect on its metabolism by CYP3A4. While the core physical and chemical properties of Tadalafil-d3 are expected to be very similar to those of Tadalafil, further experimental verification of properties such as aqueous solubility and pKa would be beneficial for a complete characterization. The experimental protocols outlined in this guide provide a robust framework for conducting such characterization studies, ensuring data quality and consistency for researchers and drug development professionals.

References

Commercial Availability and Technical Guide for cis-Tadalafil-d3 in Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of cis-Tadalafil-d3 for research purposes. It includes a summary of suppliers, key product specifications, a detailed experimental protocol for its potential application as an internal standard in bioanalytical methods, and a diagram of the relevant signaling pathway.

Commercial Availability

This compound and its enantiomer, cis-ent-Tadalafil-d3, are available from specialized chemical suppliers as research-grade materials. The following tables summarize the available information from prominent suppliers. Researchers are advised to request a Certificate of Analysis (COA) from the supplier for detailed quantitative data, including purity and isotopic enrichment, prior to purchase.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCatalogue No.CAS No.Molecular FormulaMolecular Weight ( g/mol )Stated Purity
PharmaffiliatesThis compoundPA STI 080760N/AC₂₂H₁₆D₃N₃O₄392.42Enquire for COA
LGC Standardscis-ent-Tadalafil-d3TRC-T0045321329799-70-3C₂₂H₁₆D₃N₃O₄392.42Enquire for COA

Table 2: Additional Specifications from Supplier Information

ProductAppearanceStorage ConditionsShipping ConditionsApplications
This compoundWhite Solid[1]2-8°C Refrigerator[1]Ambient[1]Labelled (6R)-cis-enantiomer of Tadalafil[1]
cis-ent-Tadalafil-d3---Labelled (6S)-cis-enantiomer of Tadalafil

Tadalafil Signaling Pathway

Tadalafil, and by extension its isomers, primarily acts as a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). The inhibition of PDE5 enhances the effects of nitric oxide (NO) by preventing the degradation of cyclic guanosine monophosphate (cGMP). This leads to smooth muscle relaxation and increased blood flow in the corpus cavernosum, which is the mechanism for treating erectile dysfunction. This pathway is also relevant in the treatment of pulmonary arterial hypertension.

Tadalafil_Signaling_Pathway cluster_0 Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP GMP GMP cGMP->GMP Hydrolyzes PKG Protein Kinase G (PKG) cGMP->PKG Activates PDE5 Phosphodiesterase 5 (PDE5) Relaxation Smooth Muscle Relaxation PKG->Relaxation Tadalafil Tadalafil / cis-Tadalafil Tadalafil->PDE5 Inhibits

Tadalafil's mechanism of action via PDE5 inhibition.

Experimental Protocols

Objective

To develop and validate a sensitive and specific LC-MS/MS method for the quantification of Tadalafil (or cis-Tadalafil) in human plasma using this compound as an internal standard.

Materials and Reagents
  • Analytes: Tadalafil (or cis-Tadalafil) and this compound (as internal standard, IS)

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid, Ammonium formate

  • Water: Deionized water

  • Plasma: Drug-free human plasma with K₂EDTA as an anticoagulant

  • Solid Phase Extraction (SPE) Cartridges: As needed for sample clean-up (e.g., Phenomenex Strata-X-C)[2][3]

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.[2][3]

  • Data System: Software for instrument control, data acquisition, and processing.

Standard Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of Tadalafil (or cis-Tadalafil) and this compound in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the Tadalafil stock solution with a methanol/water (1:1 v/v) mixture to create calibration standards.

  • Internal Standard Working Solution: Dilute the this compound stock solution with methanol/water to a final concentration of 50 ng/mL.

Sample Preparation (Solid Phase Extraction)
  • To 200 µL of plasma sample, add 25 µL of the internal standard working solution (50 ng/mL this compound).[2]

  • Add 500 µL of water and vortex to mix.[2]

  • Condition an SPE cartridge with 1.0 mL of methanol followed by 1.0 mL of water.[2]

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1.0 mL of water.

  • Dry the cartridge under a stream of nitrogen.

  • Elute the analyte and internal standard with 500 µL of the mobile phase.[2]

  • Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.[2]

Chromatographic and Mass Spectrometric Conditions
  • LC Column: A suitable C18 column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).[2]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) (90:10, v/v).[2]

  • Flow Rate: 0.9 mL/min.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[3]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tadalafil: m/z 390.3 → 268.2[3]

    • Tadalafil-d3: m/z 393.1 → 271.2[3]

    • Note: The exact m/z transitions for cis-Tadalafil and this compound should be determined by direct infusion and optimization on the specific mass spectrometer being used.

Method Validation

The adapted method should be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation) for parameters including:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (intra- and inter-day)

  • Recovery

  • Matrix Effect

  • Stability (freeze-thaw, short-term, long-term, and post-preparative)

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for using this compound as an internal standard in a pharmacokinetic study and the logical relationship of the analytical method components.

Pharmacokinetic_Workflow cluster_workflow Pharmacokinetic Study Workflow Dosing Dosing of Test Subject with Tadalafil Sampling Collection of Biological Samples (e.g., Plasma) over Time Dosing->Sampling Spiking Spiking of Samples with This compound (Internal Standard) Sampling->Spiking Extraction Sample Preparation (e.g., Solid Phase Extraction) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of Tadalafil Concentration Analysis->Quantification PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, etc.) Quantification->PK_Analysis

Workflow for a pharmacokinetic study using a deuterated internal standard.

Analytical_Method_Logic cluster_logic LC-MS/MS Method Logic cluster_sample Sample cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Analyte Tadalafil (Analyte) Separation Chromatographic Separation Analyte->Separation IS This compound (IS) IS->Separation Ionization Ionization (ESI+) Separation->Ionization Detection Detection (MRM) Ionization->Detection Ratio Peak Area Ratio (Analyte/IS) Detection->Ratio Calibration Calibration Curve Ratio->Calibration Concentration Concentration Determination Calibration->Concentration

Logical relationship of components in the analytical method.

References

A Deep Dive into the Stereochemistry of cis-Tadalafil-d3 and trans-Tadalafil-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the stereochemical differences between cis-Tadalafil-d3 and trans-Tadalafil-d3. Tadalafil, a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), is widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. The therapeutic efficacy of Tadalafil is almost exclusively attributed to one of these isomers, the (6R, 12aR) or cis-isomer. This guide will delve into the structural nuances of the cis and trans stereoisomers, their comparative biological activities, and the analytical methods for their separation and quantification, with a specific focus on their deuterated analogues used as internal standards in bioanalytical studies.

The Stereochemical Landscape of Tadalafil

Tadalafil's structure contains two stereogenic centers at the 6 and 12a positions of its hexahydropyrazino[1′,2′:1,6]pyrido[3,4-b]indole-1,4-dione core. This results in the existence of two pairs of enantiomers, which are diastereomeric to each other. These are classified as cis and trans isomers based on the relative orientation of the substituents at these chiral centers.

  • cis-Isomers: (6R, 12aR)-Tadalafil and (6S, 12aS)-Tadalafil

  • trans-Isomers: (6R, 12aS)-Tadalafil and (6S, 12aR)-Tadalafil

The commercially available and biologically active form of the drug is (6R, 12aR)-Tadalafil , which is a cis-isomer. The term "this compound" refers to the (6R, 12aR) isomer where three hydrogen atoms have been replaced by deuterium atoms. This deuteration is typically on the N-methyl group and is introduced to create a stable isotope-labeled internal standard for use in mass spectrometry-based bioanalytical methods.[1][2] Similarly, "trans-Tadalafil-d3" would refer to a deuterated version of one of the trans-isomers, most commonly the (6R, 12aS) diastereomer.

The critical difference in the three-dimensional arrangement of the atoms between the cis and trans isomers profoundly impacts their biological activity.

Comparative Analysis of Stereoisomers

The pharmacological activity of Tadalafil is highly dependent on its stereochemistry. The cis-(6R, 12aR) configuration allows for optimal binding to the active site of the PDE5 enzyme.

Phosphodiesterase 5 (PDE5) Inhibition

Quantitative data reveals a significant disparity in the PDE5 inhibitory potency between the cis and trans isomers.

StereoisomerPDE5 Inhibition (IC50)Potency Relative to cis-Tadalafil
cis-Tadalafil ((6R, 12aR)-Tadalafil)~0.94 nM - 5 nM[3][4]Highly Potent
cis-Tadalafil (general)0.09 µM[5]Potent
trans-Tadalafil (e.g., (6R, 12aS)-Tadalafil)Significantly higher than cis-isomer~100-fold decrease in binding potency for an analogue[6]
(-)-trans-Tadalafil Some PDE5 inhibitory activityLess potent than cis-Tadalafil

While specific IC50 values for the trans-isomers of Tadalafil are not consistently reported in the literature, it is well-established that they are substantially less active than the cis-(6R, 12aR) isomer. For instance, epimerization of a tadalafil analogue from the active cis configuration to a trans configuration resulted in a 100-fold decrease in PDE5 binding potency.[6] It is important to note that (-)-trans-tadalafil has been reported to exhibit some PDE-5 inhibitory activity, though it is less potent than the active cis isomer.

The principles of stereospecificity dictate that this dramatic difference in biological activity would be mirrored in their deuterated counterparts, this compound and trans-Tadalafil-d3. The primary role of these deuterated compounds is not for therapeutic use but as internal standards in analytical testing.

Pharmacokinetic Properties

The pharmacokinetic profile of the clinically used (6R, 12aR)-Tadalafil has been extensively studied.

Pharmacokinetic ParameterValue for cis-Tadalafil ((6R, 12aR)-Tadalafil)
Time to Maximum Concentration (Tmax) 2 - 8 hours[7][8]
Terminal Half-life (t1/2) ~15 - 17.5 hours[7][8][9]
Oral Clearance (CL/F) ~2.5 - 3.4 L/hr[8][9]
Apparent Volume of Distribution (Vd/F) ~63 - 77 L[8]
Protein Binding ~94%[8]

Detailed pharmacokinetic data for the trans-isomers of Tadalafil are scarce in publicly available literature, likely due to their lack of therapeutic relevance. However, it is plausible that their different three-dimensional structures could lead to altered absorption, distribution, metabolism, and excretion profiles.

The Role of Deuteration: Tadalafil-d3 as an Internal Standard

The "d3" designation in this compound and trans-Tadalafil-d3 signifies the presence of three deuterium atoms. These stable isotope-labeled compounds are crucial in modern bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based assays.[1][2]

Key functions of Tadalafil-d3 as an internal standard:

  • Accurate Quantification: It is added to biological samples (e.g., plasma) at a known concentration before sample preparation. By comparing the mass spectrometer's response of the analyte (Tadalafil) to that of the internal standard (Tadalafil-d3), precise and accurate quantification can be achieved.

  • Correction for Matrix Effects: Biological matrices are complex and can interfere with the ionization of the analyte in the mass spectrometer. Since the deuterated internal standard has nearly identical physicochemical properties to the analyte, it experiences similar matrix effects, allowing for reliable correction.

  • Monitoring of Sample Recovery: The internal standard helps to account for any loss of the analyte during the extraction and sample preparation process.

Experimental Protocols

Synthesis of cis-Tadalafil ((6R, 12aR)-Tadalafil)

The synthesis of the active cis-isomer of Tadalafil is a multi-step process that typically starts from D-tryptophan methyl ester. A key step is the Pictet-Spengler reaction.

Example Synthetic Protocol:

  • Step 1: Pictet-Spengler Reaction: D-tryptophan methyl ester hydrochloride and piperonal are suspended in a suitable solvent (e.g., sulfolane). The mixture is heated to promote the reaction, forming the cis- and trans-tetrahydro-β-carboline intermediates. The desired cis-isomer can be selectively crystallized from the reaction mixture.[10]

  • Step 2: Chloroacetylation: The isolated cis-intermediate is dissolved in a solvent like dichloromethane and reacted with chloroacetyl chloride in the presence of a base (e.g., sodium bicarbonate) to yield the N-chloroacetylated compound.[10]

  • Step 3: Cyclization: The N-chloroacetylated intermediate is then reacted with methylamine in a solvent such as methanol. Heating the reaction mixture leads to the cyclization and formation of the final cis-Tadalafil product.[10][11] The product can then be purified by filtration and drying.

Generation of trans-Tadalafil

The trans-isomers of Tadalafil are often formed as byproducts during the synthesis of the cis-isomer. They can also be intentionally generated through epimerization under basic conditions.

Protocol for Epimerization to Generate the (6R, 12aS) Diastereomer:

  • Dissolve a known amount of cis-Tadalafil in a suitable diluent (e.g., a mixture of hexanes, isopropanol, and acetonitrile).

  • Add a solution of a strong base, such as 1.0 M tetrabutylammonium hydroxide in methanol.

  • Allow the mixture to stand at room temperature for approximately 20 minutes to facilitate epimerization at the 12a position.

  • Neutralize the reaction by adding an acid, for example, trifluoroacetic acid.

  • The resulting solution will contain a mixture of cis- and trans-isomers that can be used for analytical method development.[12]

Chiral Separation of Tadalafil Stereoisomers by HPLC

High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for separating the stereoisomers of Tadalafil.

Example HPLC Protocol:

  • Column: A chiral stationary phase column, such as a Lux 5 µm Amylose-1, is used.[12]

  • Mobile Phase: A mixture of hexanes, isopropanol, and acetonitrile (e.g., in a 40:40:20 v/v/v ratio) is a suitable mobile phase.[12]

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 220-285 nm is used to monitor the elution of the isomers.

  • System Suitability: The method should be validated to ensure a resolution of not less than 2.0 between the diastereomers and meet other performance criteria as per pharmacopeial standards.[12]

Visualizations

Signaling Pathway of Tadalafil's Mechanism of Action

Tadalafil_Mechanism Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release sGC_Activation Soluble Guanylate Cyclase (sGC) Activation NO_Release->sGC_Activation GTP_to_cGMP GTP to cGMP Conversion sGC_Activation->GTP_to_cGMP cGMP Increased cGMP Levels GTP_to_cGMP->cGMP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation GMP GMP (Inactive) cGMP->GMP Hydrolysis Vasodilation Vasodilation & Increased Blood Flow Smooth_Muscle_Relaxation->Vasodilation Erection Penile Erection Vasodilation->Erection PDE5 Phosphodiesterase 5 (PDE5) PDE5->cGMP Tadalafil cis-Tadalafil Tadalafil->PDE5 Inhibition

Caption: Tadalafil's inhibition of PDE5 enhances the cGMP signaling pathway.

Experimental Workflow for Chiral Separation of Tadalafil Isomers

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Diluent) Injection Sample Injection Sample_Prep->Injection HPLC_System HPLC System with Chiral Column Separation Chromatographic Separation of Stereoisomers HPLC_System->Separation Injection->HPLC_System Mobile_Phase Mobile Phase Delivery (Hexanes/Isopropanol/Acetonitrile) Mobile_Phase->HPLC_System Detection UV Detection Separation->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis Quantification Quantification and Purity Assessment Data_Analysis->Quantification

Caption: Workflow for the chiral separation of Tadalafil stereoisomers by HPLC.

Logical Relationship of Tadalafil Stereoisomers

Tadalafil_Stereoisomers Tadalafil Tadalafil Cis_Isomers cis-Isomers Tadalafil->Cis_Isomers Diastereomers Trans_Isomers trans-Isomers Tadalafil->Trans_Isomers Diastereomers RR (6R, 12aR) (Active) Cis_Isomers->RR SS (6S, 12aS) Cis_Isomers->SS RS (6R, 12aS) Trans_Isomers->RS SR (6S, 12aR) Trans_Isomers->SR RR->SS RS->SR

Caption: Stereochemical relationships of the four Tadalafil isomers.

Conclusion

The stereochemistry of Tadalafil is a critical determinant of its pharmacological activity. The cis-(6R, 12aR) isomer is the therapeutically active agent, exhibiting potent PDE5 inhibition, while the trans-isomers are significantly less active. The deuterated analogues, this compound and trans-Tadalafil-d3, serve as indispensable tools in bioanalytical research, enabling accurate quantification of Tadalafil in complex biological matrices. A thorough understanding of the stereochemical properties and the availability of robust analytical methods for their separation are paramount for drug development, quality control, and pharmacokinetic studies involving Tadalafil.

References

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of cis-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the mass spectrometric behavior of cis-Tadalafil-d3, a deuterated isotopologue of the phosphodiesterase 5 (PDE5) inhibitor, Tadalafil. Understanding the fragmentation pattern of this stable isotope-labeled internal standard is critical for its use in developing robust and reliable quantitative bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Molecular Structure and Ionization

This compound has the formal name (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-(methyl-d3)-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione.[1] The three deuterium atoms are located on the N-methyl group of the piperazinedione ring, a position that confers stability during metabolic processes and mass spectrometric analysis.[1][2][3]

In positive mode electrospray ionization (ESI), the molecule readily accepts a proton, primarily at one of the basic nitrogen atoms, to form the protonated precursor ion, [M+H]⁺.

  • Molecular Formula: C₂₂H₁₆D₃N₃O₄[1]

  • Monoisotopic Mass: 392.1564 Da[3]

  • Precursor Ion [M+H]⁺: m/z 393.1[4]

Mass Spectrometry Fragmentation Pathway

Collision-induced dissociation (CID) of the this compound precursor ion (m/z 393.1) results in predictable and structurally significant product ions. The fragmentation is dominated by the cleavage of the bond connecting the tetracyclic core to the 1,3-benzodioxole group.

Primary Fragmentation: The most abundant fragmentation pathway involves the neutral loss of the 1,3-benzodioxole moiety (122 Da). This produces a stable, high-intensity product ion at m/z 271.2.[4] This transition (393.1 → 271.2) is the most common choice for quantitative analysis using Multiple Reaction Monitoring (MRM).[4]

Secondary Fragmentation: Further fragmentation of the tetracyclic core can occur, leading to other characteristic ions. One such pathway results in the formation of a fragment containing the deuterated piperazinedione ring system at m/z 138. This is analogous to the m/z 135 ion observed in non-deuterated Tadalafil.[5]

G cluster_precursor Precursor Ion cluster_fragments Product Ions cluster_loss Neutral Loss precursor This compound [M+H]⁺ m/z 393.1 frag2 Secondary Product Ion m/z 138 precursor->frag2 Complex Cleavage loss1 1,3-Benzodioxole -122 Da precursor->loss1 frag1 Major Product Ion m/z 271.2 loss1->frag1

Caption: Fragmentation pathway of this compound.

Quantitative Data Summary

The table below summarizes the key mass transitions for both Tadalafil and its deuterated analog, which are essential for setting up an MRM-based quantitative assay.

CompoundPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)Secondary Product Ion (m/z)
Tadalafil390.3[4]268.2[4]135.0[5]
This compound393.1[4]271.2[4]138.0 (inferred)

Detailed Experimental Protocol: LC-MS/MS Analysis

This protocol is a representative method synthesized from validated procedures for the analysis of Tadalafil in human plasma.[4][6][7] this compound is used as the internal standard (IS).

A. Sample Preparation (Protein Precipitation)

  • Aliquot 200 µL of plasma sample into a microcentrifuge tube.[4][7]

  • Add 25 µL of the internal standard working solution (this compound).

  • Add 600 µL of acetonitrile to precipitate plasma proteins.[6]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 4000 g for 15 minutes at 4°C.

  • Transfer the supernatant to a clean tube or HPLC vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 200 µL of the mobile phase.

B. Liquid Chromatography (LC) Conditions

  • HPLC System: UPLC or HPLC system capable of delivering accurate gradients.

  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm) or equivalent.[4][7]

  • Mobile Phase: 90:10 (v/v) mixture of methanol and 10 mM ammonium formate buffer (pH adjusted to 4.0 with formic acid).[4][7]

  • Flow Rate: 0.9 mL/min.[4][7]

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

  • Total Run Time: Approximately 2.5 minutes.[7]

C. Mass Spectrometry (MS) Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.[5][6]

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[4]

    • This compound (IS): m/z 393.1 → 271.2[4]

  • Dwell Time: 50-300 ms per transition.[5][6]

  • Collision Energy (CE): Optimize for maximum signal intensity; a starting point of 15 V can be used.[5]

  • Source Parameters: Optimize gas flows (nebulizer, turbo gas) and temperature for the specific instrument.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Add_IS Add IS (Tadalafil-d3) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate & Reconstitute Centrifuge->Evaporate LC UPLC/HPLC Separation (C18 Column) Evaporate->LC MS ESI+ Source LC->MS MSMS Triple Quadrupole MS (MRM Mode) MS->MSMS Data Data Acquisition & Quantitation MSMS->Data

Caption: General experimental workflow for bioanalysis.

References

Methodological & Application

Application Note: High-Throughput Quantification of Tadalafil in Human Plasma using cis-Tadalafil-d3 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1] Its inhibitory action leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation, which is clinically utilized for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] Accurate and reliable quantification of tadalafil in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies.[1][2]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the determination of tadalafil in plasma due to its high sensitivity and selectivity.[1][3][4] The use of a stable isotope-labeled internal standard is paramount in LC-MS/MS to compensate for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of the results.[5][6][7] Deuterated internal standards, such as cis-Tadalafil-d3, are considered ideal as they share similar physicochemical properties with the analyte, leading to comparable extraction recovery and ionization efficiency.[5][8][9] This application note provides a detailed protocol for the quantification of tadalafil in human plasma using this compound as an internal standard with a validated LC-MS/MS method.

Experimental Protocols

Materials and Reagents
  • Tadalafil reference standard

  • This compound (Internal Standard, IS)[10]

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (K2 EDTA)

  • Deionized water

Instrumentation

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is required. The specific models and manufacturers may vary, but the system should be capable of performing electrospray ionization (ESI) in the positive ion mode and multiple reaction monitoring (MRM).

Preparation of Solutions
  • Stock Solutions: Prepare individual stock solutions of tadalafil and this compound in methanol at a concentration of 1 mg/mL.[2]

  • Working Solutions: Prepare working solutions for calibration standards and quality control (QC) samples by serially diluting the tadalafil stock solution with a methanol:water (1:1, v/v) mixture. Prepare a working solution of this compound by diluting its stock solution.

  • Calibration Standards and Quality Control Samples: Spike blank human plasma with the appropriate working solutions to prepare calibration standards and QC samples at various concentration levels.

Sample Preparation

Two common methods for plasma sample preparation are protein precipitation and solid-phase extraction (SPE).

  • Protein Precipitation (PPT):

    • To 100 µL of plasma sample, add 25 µL of the this compound working solution and vortex briefly.

    • Add 200 µL of acetonitrile to precipitate the plasma proteins.[1][11]

    • Vortex the mixture for 1 minute.

    • Centrifuge at 13,000 x g for 5 minutes.[12]

    • Inject an aliquot of the supernatant into the LC-MS/MS system.[12]

  • Solid-Phase Extraction (SPE):

    • To 200 µL of plasma sample, add 25 µL of the this compound working solution and vortex.[3]

    • Add 500 µL of deionized water and vortex.[3]

    • Condition an SPE cartridge (e.g., Phenomenex Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.[3][13]

    • Load the sample onto the conditioned cartridge.

    • Wash the cartridge with 2 x 1.0 mL of water.[3]

    • Dry the cartridge under nitrogen flow.[3]

    • Elute the analyte and internal standard with 500 µL of the mobile phase.[3]

    • Inject an aliquot of the eluate into the LC-MS/MS system.[3]

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters that may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterCondition
Column C18 column (e.g., Synergi™ Hydro-RP, 100 mm × 4.6 mm, 4 µm or Zorbax-SB C18, 75 x 4.6 mm, 3.5 µm)[3][14]
Mobile Phase A: 10 mM Ammonium Formate (pH 4.0) in WaterB: Methanol or Acetonitrile[3][14]
Gradient/Isocratic Isocratic or Gradient elution can be used. A typical isocratic condition is 90:10 (B:A).[3]
Flow Rate 0.4 - 0.9 mL/min[3][14]
Injection Volume 5 - 10 µL
Column Temperature 40 °C[3]
Autosampler Temp. 5 °C[3]

Table 2: Mass Spectrometry Parameters

ParameterTadalafilThis compound
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
MRM Transition m/z 390.3 → 268.2[3][13]m/z 393.1 → 271.2[3][13]
Collision Energy (CE) Optimized for the specific instrumentOptimized for the specific instrument
Dwell Time 50 - 300 ms[2][12]50 - 300 ms[2][12]

Data Presentation

The following tables summarize typical validation results for the quantification of tadalafil in human plasma using this compound as an internal standard.

Table 3: Calibration Curve and Linearity

Concentration Range (ng/mL)Correlation Coefficient (r²)Regression Equation
0.50 - 500[3][13]≥ 0.9994[3][13]Linear, weighted (1/x or 1/x²)

Table 4: Precision and Accuracy

QC Level (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ (0.50) ≤ 3.7[3]≤ 3.2[15]97.8 - 104.1[3]
Low QC (1.50) ≤ 3.7[3]≤ 3.2[15]97.8 - 104.1[3]
Mid QC (30.0) ≤ 3.7[3]≤ 3.2[15]97.8 - 104.1[3]
High QC (400) ≤ 3.7[3]≤ 3.2[15]97.8 - 104.1[3]

Table 5: Recovery and Matrix Effect

AnalyteMean Extraction Recovery (%)Matrix Effect (%)
Tadalafil 98.95 - 100.61[3][13]Minimal[3][13]
This compound ~100.12[15]Not applicable

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample (100-200 µL) add_is Add this compound plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip Method 1 spe Solid-Phase Extraction add_is->spe Method 2 vortex Vortex protein_precip->vortex elute Elute spe->elute centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection elute->injection hplc HPLC Separation (C18 Column) injection->hplc msms Tandem Mass Spectrometry (MRM Mode) hplc->msms quantification Quantification msms->quantification pk_analysis Pharmacokinetic Analysis quantification->pk_analysis

Caption: Experimental workflow for tadalafil quantification.

logical_relationship cluster_study_design Pharmacokinetic Study cluster_bioanalysis Bioanalytical Phase cluster_data_interpretation Data Interpretation cluster_application Application dosing Tadalafil Administration to Subjects sampling Serial Blood Sampling dosing->sampling plasma_proc Plasma Processing and Storage sampling->plasma_proc lcms_analysis LC-MS/MS Analysis with This compound as IS plasma_proc->lcms_analysis concentration Plasma Concentration-Time Data lcms_analysis->concentration pk_params Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) concentration->pk_params be_studies Bioequivalence Studies pk_params->be_studies drug_dev Drug Development Decisions pk_params->drug_dev

Caption: Application of this compound in pharmacokinetic studies.

Caption: Tadalafil's mechanism of action via PDE5 inhibition.

Conclusion

The LC-MS/MS method utilizing this compound as an internal standard provides a robust, sensitive, and reliable approach for the quantification of tadalafil in human plasma. The use of a deuterated internal standard is critical for minimizing analytical variability and ensuring data integrity. The detailed protocol and validation data presented in this application note demonstrate that the method is well-suited for high-throughput analysis in clinical and preclinical studies, supporting drug development programs for tadalafil and its various formulations.

References

Application Note: Quantitative Analysis of Tadalafil in Plasma by LC-MS/MS Using cis-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP).[1][2][3][4] By increasing cGMP levels, Tadalafil promotes smooth muscle relaxation and vasodilation, making it an effective treatment for erectile dysfunction and pulmonary arterial hypertension.[2][3][5] Accurate quantification of Tadalafil in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note provides a detailed protocol for the quantitative analysis of Tadalafil in human plasma using a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with cis-Tadalafil-d3 as the internal standard (IS). The use of a stable isotope-labeled internal standard ensures high accuracy and precision by compensating for matrix effects and variations in sample processing.[6][7]

Signaling Pathway of Tadalafil

Sexual stimulation triggers the release of nitric oxide (NO) from nerve endings and endothelial cells in the corpus cavernosum of the penis. NO activates guanylate cyclase, which in turn increases the synthesis of cGMP. cGMP acts as a second messenger, leading to the relaxation of smooth muscle cells and increased blood flow, resulting in an erection. Tadalafil's mechanism of action is to inhibit PDE5, the enzyme that degrades cGMP. This inhibition leads to an accumulation of cGMP, prolonging its vasodilatory effects.[2][3][4][5][8]

Tadalafil_Signaling_Pathway Sexual Stimulation Sexual Stimulation Nitric Oxide (NO) Release Nitric Oxide (NO) Release Sexual Stimulation->Nitric Oxide (NO) Release Guanylate Cyclase (Active) Guanylate Cyclase (Active) Nitric Oxide (NO) Release->Guanylate Cyclase (Active) cGMP cGMP Guanylate Cyclase (Active)->cGMP GTP GTP GTP->Guanylate Cyclase (Active) converts Smooth Muscle Relaxation Smooth Muscle Relaxation cGMP->Smooth Muscle Relaxation PDE5 PDE5 cGMP->PDE5 degrades Vasodilation Vasodilation Smooth Muscle Relaxation->Vasodilation GMP (Inactive) GMP (Inactive) PDE5->GMP (Inactive) Tadalafil Tadalafil Tadalafil->PDE5 inhibits

Mechanism of action of Tadalafil.

Experimental Protocols

This section details the materials and procedures for the quantitative analysis of Tadalafil in plasma.

Materials and Reagents
  • Tadalafil reference standard

  • This compound internal standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Human plasma (K2-EDTA)

  • Deionized water

Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Prepare stock solutions of Tadalafil and this compound by dissolving the appropriate amount of each standard in methanol.

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol:water (50:50, v/v) mixture to the desired concentrations for calibration curve standards and quality control samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting Tadalafil from plasma samples.[1][9][10]

  • Pipette 200 µL of plasma sample into a microcentrifuge tube.

  • Add 50 µL of the this compound working solution (internal standard).

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Alternative Sample Preparation: Solid-Phase Extraction (SPE)

For cleaner extracts and potentially higher sensitivity, a solid-phase extraction method can be employed.[6][7]

  • Condition a suitable SPE cartridge (e.g., Phenomenex Strata-X-C) with 1 mL of methanol followed by 1 mL of deionized water.

  • Load 200 µL of plasma sample, pre-spiked with 50 µL of this compound working solution, onto the cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute as described in the protein precipitation method.

LC-MS/MS Method

Liquid Chromatography Conditions
ParameterCondition
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[6] or equivalent
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[6]
Flow Rate 0.9 mL/min[6]
Injection Volume 10 µL
Column Temperature 40°C
Run Time ~3 minutes
Mass Spectrometry Conditions
ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transition (Tadalafil) m/z 390.3 → 268.2[6][7]
MRM Transition (this compound) m/z 393.1 → 271.2[6][7]
Collision Energy Optimized for the specific instrument
Source Temperature 500°C

Method Validation Data

The described method has been validated according to regulatory guidelines. A summary of the validation parameters is presented below.

Calibration Curve and Linearity

The calibration curve was linear over the concentration range of 0.50 to 500 ng/mL.[6]

AnalyteConcentration Range (ng/mL)Correlation Coefficient (r²)
Tadalafil0.50 - 500≥ 0.9994[6]
Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at five concentration levels.[6]

QC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
LLOQ0.50≤ 3.7≤ 3.597.8 - 104.1
Low1.50≤ 2.8≤ 2.598.5 - 103.2
Medium 150.0≤ 2.1≤ 1.999.1 - 102.5
Medium 2200≤ 1.8≤ 2.398.7 - 101.8
High400≤ 2.5≤ 2.199.4 - 102.9
Recovery and Matrix Effect

The extraction recovery of Tadalafil from plasma was consistent and high.[6] The matrix effect was found to be minimal, demonstrating the selectivity of the method.

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low1.5098.95
Medium20099.87
High400100.61

Analytical Workflow

The following diagram illustrates the key steps in the quantitative analysis of Tadalafil in plasma.

Tadalafil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Sample Plasma Sample Add IS Add Internal Standard (this compound) Plasma Sample->Add IS Protein Precipitation Protein Precipitation (Acetonitrile) Add IS->Protein Precipitation Centrifugation Centrifugation Protein Precipitation->Centrifugation Supernatant Transfer Transfer Supernatant Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Injection Inject into LC-MS/MS Reconstitution->LC Injection Chromatographic Separation Chromatographic Separation LC Injection->Chromatographic Separation Mass Spectrometric Detection MS/MS Detection (MRM) Chromatographic Separation->Mass Spectrometric Detection Integration Peak Integration Mass Spectrometric Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Report Results Quantification->Reporting

Workflow for Tadalafil analysis.

Conclusion

The LC-MS/MS method described provides a sensitive, specific, and reliable approach for the quantitative determination of Tadalafil in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision, making this method well-suited for regulated bioanalytical studies. The simple and rapid sample preparation procedure allows for high-throughput analysis, which is essential in clinical and research settings.

References

Application Note: A Robust Pharmacokinetic Study Protocol Using Deuterated Tadalafil as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) used for the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] A thorough understanding of its pharmacokinetic (PK) profile is crucial for drug development, bioequivalence studies, and formulation optimization.[3][4] This document provides a detailed protocol for a pharmacokinetic study of tadalafil in healthy human subjects, emphasizing the use of deuterated tadalafil (e.g., tadalafil-d3) as an internal standard (IS) for bioanalytical quantification. The use of a stable isotope-labeled internal standard is a critical component of robust bioanalytical method development, as it minimizes variability and compensates for matrix effects during sample processing and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6][7]

Experimental Protocols

Study Design

A typical pharmacokinetic study of tadalafil can be designed as a single-center, open-label, single-dose, two-period crossover study in healthy adult male subjects.[4][8]

  • Subjects: A sufficient number of healthy male volunteers (e.g., 24) aged 18-45 years with a body mass index (BMI) between 18.5 and 30 kg/m ² should be enrolled.[8][9] All subjects should provide written informed consent after being fully informed about the study procedures and potential risks.

  • Dosing: After an overnight fast of at least 10 hours, subjects will receive a single oral dose of a 20 mg tadalafil tablet with 240 mL of water.[8][10]

  • Washout Period: A washout period of at least one week should be implemented between the two study periods to ensure complete elimination of the drug from the body.[10]

  • Food and Fluid Intake: Standard meals will be provided to the subjects at specified times post-dose. Water will be allowed ad libitum except for one hour before and after drug administration.

Blood Sample Collection

Blood samples (approximately 5 mL) will be collected in vacutainers containing K2-EDTA as an anticoagulant at the following time points: pre-dose (0 hour) and at 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 36, 48, and 72 hours post-dose.

Plasma Processing and Storage
  • Immediately after collection, the blood samples will be centrifuged at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • The resulting plasma will be transferred into appropriately labeled cryovials.

  • The plasma samples will be stored at -70°C ± 10°C until bioanalysis.

Bioanalytical Method: LC-MS/MS Quantification of Tadalafil in Human Plasma

Materials and Reagents
  • Tadalafil reference standard

  • Deuterated Tadalafil (e.g., Tadalafil-d3) internal standard

  • HPLC-grade methanol and acetonitrile

  • Ammonium formate

  • Formic acid

  • Human plasma (for calibration standards and quality controls)

Sample Preparation: Protein Precipitation
  • Thaw the plasma samples at room temperature.

  • To a 200 µL aliquot of plasma in a microcentrifuge tube, add 20 µL of the deuterated tadalafil internal standard working solution (e.g., 500 ng/mL in methanol).

  • Vortex for 30 seconds.

  • Add 600 µL of acetonitrile to precipitate the plasma proteins.[1]

  • Vortex for 2 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer is recommended for the analysis.

Table 1: Chromatographic Conditions

ParameterCondition
Column Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[11] or equivalent
Mobile Phase Methanol and 10 mM ammonium formate, pH 4.0 (90:10, v/v)[11]
Flow Rate 0.9 mL/min[11]
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometric Conditions

ParameterTadalafilDeuterated Tadalafil (IS)
Ionization Mode Electrospray Ionization (ESI), PositiveElectrospray Ionization (ESI), Positive
Monitoring Mode Multiple Reaction Monitoring (MRM)Multiple Reaction Monitoring (MRM)
Precursor Ion (m/z) 390.3[11]393.1[11]
Product Ion (m/z) 268.2[11]271.2[11]
Dwell Time 50 ms[12]50 ms
Method Validation

The bioanalytical method should be fully validated according to the guidelines of regulatory agencies such as the FDA or EMA. The validation should include assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.[1][2][13]

Data Presentation

Pharmacokinetic Parameters

The following pharmacokinetic parameters will be calculated for tadalafil using non-compartmental analysis:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last quantifiable concentration.

  • AUC0-inf: Area under the plasma concentration-time curve from time zero to infinity.

  • t1/2: Elimination half-life.

  • CL/F: Apparent total clearance.

  • Vd/F: Apparent volume of distribution.

Table 3: Summary of Tadalafil Pharmacokinetic Parameters (20 mg single dose) in Healthy Subjects (Literature Values)

ParameterMean Value (Range/SD)Reference
Cmax (µg/L) 378[8][9]
Tmax (h) 2 (median)[8][9]
AUC0-inf (µg·h/L) 8980 (Geometric Mean)[10]
t1/2 (h) 17.5 (11.5, 29.6)[8][9]
CL/F (L/h) 2.48 (1.35, 4.35)[8][9]
Vd/F (L) 62.6 (39.5, 92.1)[8][9]

Visualizations

Pharmacokinetic_Study_Workflow cluster_screening Subject Recruitment & Screening cluster_dosing Dosing & Sampling cluster_processing Sample Processing cluster_analysis Bioanalysis cluster_data Data Analysis Screening Informed Consent & Screening Enrollment Enrollment of Healthy Volunteers Screening->Enrollment Dosing Single Oral Dose (20 mg Tadalafil) Enrollment->Dosing Sampling Serial Blood Sampling (0-72h) Dosing->Sampling Centrifugation Centrifugation to Separate Plasma Sampling->Centrifugation Storage Plasma Storage at -70°C Centrifugation->Storage Preparation Plasma Sample Preparation (Protein Precipitation with IS) Storage->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS PK_Analysis Pharmacokinetic Parameter Calculation LCMS->PK_Analysis Report Statistical Analysis & Final Report PK_Analysis->Report

Caption: Workflow of the Tadalafil Pharmacokinetic Study.

Bioanalytical_Method_Workflow PlasmaSample 200 µL Plasma Sample Add_IS Add Deuterated Tadalafil Internal Standard PlasmaSample->Add_IS 1 Protein_Precipitation Add Acetonitrile for Protein Precipitation Add_IS->Protein_Precipitation 2 Vortex_Centrifuge Vortex & Centrifuge Protein_Precipitation->Vortex_Centrifuge 3 Supernatant_Transfer Transfer Supernatant Vortex_Centrifuge->Supernatant_Transfer 4 Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation 5 Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution 6 LCMS_Injection Inject into LC-MS/MS Reconstitution->LCMS_Injection 7

Caption: Bioanalytical Sample Preparation Workflow.

References

Application of cis-Tadalafil-d3 in Bioequivalence Studies of Tadalafil: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadalafil, a potent and selective phosphodiesterase type 5 (PDE5) inhibitor, is widely used for the treatment of erectile dysfunction, benign prostatic hyperplasia, and pulmonary arterial hypertension.[1][2][3] To ensure the therapeutic interchangeability of generic Tadalafil formulations with the innovator product, regulatory agencies require bioequivalence (BE) studies.[4][5][6] These studies are crucial for demonstrating that the generic product exhibits a comparable rate and extent of absorption to the reference product.[6][7] A key component in the bioanalytical methods used to support these studies is the use of a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. cis-Tadalafil-d3, a deuterated analog of Tadalafil, is an ideal internal standard for the quantitative analysis of Tadalafil in biological matrices.[8][9][10] Its chemical structure is presented in Figure 1.

This document provides detailed application notes and protocols for the use of this compound in the bioequivalence assessment of Tadalafil, focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalytical methods.

Mechanism of Action of Tadalafil

Tadalafil exerts its pharmacological effect by inhibiting the PDE5 enzyme.[1][2][11] In the context of erectile dysfunction, sexual stimulation leads to the release of nitric oxide (NO), which in turn activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP).[1][2] Increased levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum, facilitating blood inflow and erection.[1][11] PDE5 is the enzyme responsible for the degradation of cGMP.[3][12] By inhibiting PDE5, Tadalafil enhances the effect of NO by preventing the breakdown of cGMP, thereby improving erectile function.[2][3]

Tadalafil_Mechanism_of_Action cluster_0 Physiological Response to Sexual Stimulation cluster_1 Tadalafil's Point of Intervention Sexual_Stimulation Sexual Stimulation NO_Release Nitric Oxide (NO) Release Sexual_Stimulation->NO_Release Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase cGMP cGMP Guanylate_Cyclase->cGMP Converts GTP to cGMP GTP GTP Smooth_Muscle_Relaxation Smooth Muscle Relaxation cGMP->Smooth_Muscle_Relaxation PDE5 Phosphodiesterase 5 (PDE5) cGMP->PDE5 Degradation Erection Erection Smooth_Muscle_Relaxation->Erection GMP Inactive GMP PDE5->GMP Tadalafil Tadalafil Tadalafil->PDE5 Inhibition

Figure 1: Tadalafil's Mechanism of Action.

Application of this compound in Bioanalytical Methods

In bioequivalence studies, the accurate quantification of Tadalafil in plasma samples is paramount. LC-MS/MS has become the method of choice due to its high sensitivity, selectivity, and speed.[8] The use of a stable isotope-labeled internal standard, such as this compound, is critical to compensate for variability in sample preparation and matrix effects during analysis.[9] this compound has nearly identical physicochemical properties to Tadalafil, ensuring it co-elutes and experiences similar ionization efficiency, thus providing a reliable reference for quantification.[8][9]

Experimental Protocols

Bioequivalence Study Design

A typical bioequivalence study for Tadalafil is a randomized, two-period, two-sequence, single-dose, crossover study conducted in healthy male volunteers under fasting conditions.[5][6][13] A washout period of at least 14 days is maintained between the two periods.[5] Blood samples are collected at predetermined time points, typically up to 72 hours post-dose, to adequately characterize the pharmacokinetic profile of Tadalafil.[5][13][14]

Bioequivalence_Study_Workflow cluster_0 Clinical Phase cluster_1 Bioanalytical Phase cluster_2 Pharmacokinetic & Statistical Analysis Volunteer_Screening Volunteer Screening (Healthy Males) Randomization Randomization into Two Groups Volunteer_Screening->Randomization Period_1 Period 1: Single Dose Administration (Test or Reference Product) Randomization->Period_1 Blood_Sampling_1 Serial Blood Sampling (0-72 hours) Period_1->Blood_Sampling_1 Washout Washout Period (≥14 days) Blood_Sampling_1->Washout Period_2 Period 2: Crossover Dosing (Alternate Product) Washout->Period_2 Blood_Sampling_2 Serial Blood Sampling (0-72 hours) Period_2->Blood_Sampling_2 Sample_Preparation Plasma Sample Preparation (Protein Precipitation/SPE) Blood_Sampling_2->Sample_Preparation LC_MS_MS_Analysis LC-MS/MS Analysis (Tadalafil & this compound) Sample_Preparation->LC_MS_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_MS_Analysis->Data_Processing PK_Parameter_Calculation Pharmacokinetic Parameter Calculation (Cmax, AUC) Data_Processing->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (90% Confidence Intervals) PK_Parameter_Calculation->Statistical_Analysis Bioequivalence_Conclusion Conclusion on Bioequivalence Statistical_Analysis->Bioequivalence_Conclusion

References

Application Note: High-Resolution Mass Spectrometry for the Quantitative Analysis of cis-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the quantitative analysis of cis-Tadalafil-d3 in biological matrices using high-resolution mass spectrometry (HRMS). The protocols outlined below are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for Tadalafil and its deuterated analogs, adapted for high-resolution instrumentation to enhance specificity and data confidence.

Introduction

Tadalafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension. The stereochemistry of Tadalafil is critical to its pharmacological activity, with the (6R, 12aR) isomer, also known as the cis isomer, being the active pharmaceutical ingredient. Deuterated internal standards, such as Tadalafil-d3, are essential for accurate quantification in bioanalytical studies to compensate for matrix effects and variations in sample processing.

High-resolution mass spectrometry offers significant advantages over traditional triple quadrupole instruments for quantitative bioanalysis. By providing high mass accuracy and resolution, HRMS enables the confident identification and quantification of analytes, even in complex biological matrices, reducing the potential for isobaric interferences. This application note details a comprehensive workflow for the analysis of this compound, from sample preparation to data acquisition and analysis using LC-HRMS.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a robust method for extracting Tadalafil and its deuterated internal standard from plasma, providing high recovery and sample cleanup.[1][2]

Materials:

  • Human plasma (K3EDTA)

  • This compound (Internal Standard, IS) working solution (1000 ng/mL in methanol)

  • Methanol (HPLC grade)

  • Milli-Q water

  • Strata-X-C 33 µm extraction cartridges (30 mg, 1 mL)[1][2]

Protocol:

  • To 200 µL of plasma sample in a polypropylene tube, add 25 µL of the this compound internal standard working solution.

  • Vortex the sample for 10 seconds.

  • Add 500 µL of Milli-Q water and vortex again to mix.[2]

  • Condition the Strata-X-C extraction cartridges with 1.0 mL of methanol followed by 1.0 mL of water.[2]

  • Load the entire sample mixture onto the conditioned cartridge.

  • Wash the cartridge with two aliquots of 1.0 mL of water.[2]

  • Dry the cartridge for 2.0 minutes by applying nitrogen gas.[2]

  • Elute the analyte and internal standard with 500 µL of the mobile phase solution into a clean collection tube.

  • Inject an appropriate volume (e.g., 10 µL) into the LC-HRMS system.[2]

Liquid Chromatography

A chiral column is recommended to ensure the specific quantification of the cis isomer and to separate it from any potential trans isomers or other stereoisomeric impurities.[3]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

Chromatographic Conditions:

ParameterValue
Column Chiral Stationary Phase Column (e.g., based on amylose or cellulose derivatives)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Gradient Isocratic or gradient elution, to be optimized for chiral separation
High-Resolution Mass Spectrometry

The following parameters are provided as a starting point for method development on a Q Exactive series instrument and should be optimized for the specific instrument and application.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Thermo Scientific Q Exactive, Agilent Q-TOF)

HRMS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Sheath Gas Flow Rate 40 arbitrary units
Auxiliary Gas Flow Rate 10 arbitrary units
Spray Voltage 3.5 kV
Capillary Temperature 320 °C
S-Lens RF Level 50
Scan Mode Full MS / dd-MS2 (data-dependent MS2) or Targeted-SIM
Full MS Resolution 70,000
MS/MS Resolution 35,000
AGC Target 1e6
Maximum IT 100 ms
Scan Range m/z 150-500
Collision Energy (HCD) 20, 30, 40 (stepped)

Data Presentation

Quantitative Data Summary

The following table summarizes typical performance characteristics for the quantification of Tadalafil using LC-MS/MS, which can be used as a benchmark for the HRMS method development.[1][2]

ParameterTadalafilThis compound (IS)
Precursor Ion (m/z) 390.3393.1
Product Ion (m/z) 268.2271.2
Linearity Range 0.50 - 500 ng/mLN/A
Correlation Coefficient (r²) ≥ 0.999N/A
Lower Limit of Quantification (LLOQ) 0.50 ng/mLN/A
Intra-batch Precision (% CV) ≤ 3.7%N/A
Inter-batch Precision (% CV) ≤ 3.2%N/A
Accuracy 97.8% - 104.1%N/A
Extraction Recovery 98.95% - 100.61%~100.12%

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Processing plasma Plasma Sample (200 µL) add_is Add this compound (IS) plasma->add_is vortex1 Vortex add_is->vortex1 add_water Add Water (500 µL) vortex1->add_water vortex2 Vortex add_water->vortex2 spe Solid-Phase Extraction vortex2->spe elute Elute spe->elute lc Chiral LC Separation elute->lc hrms HRMS Detection lc->hrms quant Quantification hrms->quant report Reporting quant->report G Tadalafil Tadalafil PDE5 Phosphodiesterase 5 (PDE5) Tadalafil->PDE5 inhibits cGMP cGMP PDE5->cGMP hydrolyzes GMP 5'-GMP cGMP->GMP Relaxation Smooth Muscle Relaxation cGMP->Relaxation promotes

References

Application Note: Chiral Separation of Tadalafil Isomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the chiral separation of Tadalafil and its three stereoisomers. Tadalafil, an active pharmaceutical ingredient (API) used in the treatment of erectile dysfunction, contains two chiral centers, leading to the existence of four stereoisomers: (6R, 12aR), (6S, 12aS), (6R, 12aS), and (6S, 12aR). Due to potential differences in pharmacological and toxicological profiles, the stereoisomeric purity of Tadalafil is a critical quality attribute. This method utilizes a chiral stationary phase to achieve baseline separation of all four isomers, enabling accurate quantification and quality control of Tadalafil in bulk drug substances and pharmaceutical formulations.

Introduction

Tadalafil, chemically known as (6R,12aR)-6-(1,3-benzodioxol-5-yl)-2,3,6,7,12,12a-hexahydro-2-methyl-pyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[1][2] The manufacturing process of Tadalafil can potentially lead to the formation of its enantiomer and two diastereomers. Regulatory agencies require stringent control over the isomeric purity of chiral drugs. Therefore, a reliable analytical method for the separation and quantification of these isomers is essential for ensuring the safety and efficacy of Tadalafil products. This application note provides a detailed protocol for the chiral separation of Tadalafil isomers using HPLC with UV detection.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector is suitable. A JASCO LC-1500 workstation or equivalent can be used for data acquisition and processing.[3]

  • Column: Chiralpak AD column (10 µm, 250 x 4.6 mm) packed with amylose tris-(3,5-dimethylphenylcarbamate) coated on silica gel.[3]

  • Chemicals and Reagents:

    • Tadalafil and its isomers ((6R, 12aS), (6S, 12aS), and (6S, 12aR)) standards of known purity.

    • Hexane (HPLC grade)

    • Isopropyl alcohol (IPA) (HPLC grade)

    • Methanol (for sample preparation)

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Column Chiralpak AD (10 µm, 250 x 4.6 mm)[3]
Mobile Phase Hexane : Isopropyl Alcohol (50:50, v/v)[3]
Flow Rate 0.75 mL/min[3]
Column Temperature 30°C[3]
Detection Wavelength 220 nm[3]
Injection Volume 10 µL[3]
Run Time Approximately 30 minutes[3]

Protocols

Standard Solution Preparation
  • Accurately weigh about 12.5 mg of each Tadalafil isomer standard into a 200 mL volumetric flask.[3]

  • Add approximately 150 mL of diluent (e.g., methanol) and sonicate for 5 minutes to dissolve.[3]

  • Dilute to the mark with the diluent and mix well.[3]

  • Pipette 2 mL of this stock solution into a 10 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration suitable for analysis.[3]

  • Filter the solution through a 0.45 µm syringe filter before injection.[3]

Sample Preparation (Tablets)
  • Weigh and finely powder a representative number of Tadalafil tablets.

  • Accurately weigh a portion of the powder equivalent to a known amount of Tadalafil and transfer it to a volumetric flask.

  • Add a suitable volume of diluent (e.g., methanol) and sonicate for at least 15 minutes to ensure complete dissolution of the drug.[4]

  • Dilute to the mark with the diluent and mix well.

  • Centrifuge or filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection.[4]

System Suitability

Before sample analysis, perform a system suitability test to ensure the chromatographic system is performing adequately. Inject the standard solution multiple times and evaluate the following parameters:

  • Resolution (Rs): The resolution between any two adjacent isomer peaks should be greater than 2.0.[3]

  • Tailing Factor (T): The tailing factor for each isomer peak should be less than 2.0.

  • Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be less than 2.0%.[5]

Data Presentation

The following table summarizes the quantitative performance of the described HPLC method for the separation of Tadalafil isomers.

Parameter(6R, 12aS)-Isomer(6R, 12aR)-Tadalafil(6S, 12aS)-Isomer(6S, 12aR)-Isomer
Limit of Quantitation (ng) 0.60[3][5]0.90[3][5]1.20[3][5]1.80[3][5]
Resolution (Rs) > 2.0 (between adjacent peaks)[3]> 2.0 (between adjacent peaks)[3]> 2.0 (between adjacent peaks)[3]> 2.0 (between adjacent peaks)[3]
Precision (RSD, n=5) < 2%[5]< 2%[5]< 2%[5]< 2%[5]

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the analytical method for the separation of Tadalafil isomers.

Tadalafil_Isomer_Separation_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Weighing Weigh Tadalafil Isomer Standards Dissolution Dissolve in Diluent Standard_Weighing->Dissolution Sample_Weighing Weigh Tablet Powder Sample_Weighing->Dissolution Sonication Sonicate to Dissolve Dissolution->Sonication Dilution Dilute to Final Concentration Sonication->Dilution Filtration Filter through 0.45 µm Filter Dilution->Filtration Injection Inject into HPLC System Filtration->Injection Separation Chromatographic Separation (Chiralpak AD Column) Injection->Separation Detection UV Detection at 220 nm Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Peak_Integration Peak Integration and Identification Data_Acquisition->Peak_Integration System_Suitability System Suitability Check Data_Acquisition->System_Suitability Quantification Quantification of Isomers Peak_Integration->Quantification Report Generate Report Quantification->Report System_Suitability->Report

Caption: Workflow for Tadalafil Isomer Separation by HPLC.

Conclusion

The HPLC method described in this application note provides a reliable and robust solution for the chiral separation of Tadalafil and its stereoisomers. The use of a Chiralpak AD column with a mobile phase of hexane and isopropyl alcohol allows for baseline separation with excellent resolution. The method is sensitive, precise, and suitable for routine quality control analysis of Tadalafil in both bulk drug substance and finished pharmaceutical products, ensuring that the isomeric purity meets the required specifications.

References

Troubleshooting & Optimization

Technical Support Center: Analysis of cis-Tadalafil-d3 by LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming ion suppression during the LC-MS analysis of cis-Tadalafil-d3.

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS analysis of this compound, with a focus on identifying and mitigating ion suppression.

Problem Potential Cause Recommended Solution
Low signal intensity or no peak for this compound Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.[1][2][3]1. Optimize Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances.[4][5] Protein precipitation is a simpler but often less clean method.[6][7] 2. Improve Chromatographic Separation: Modify the gradient elution profile to better separate this compound from matrix components.[4] Experiment with different stationary phases or mobile phase compositions.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of interfering species, though this may also decrease the analyte signal.[2]
Poor peak shape (e.g., tailing, fronting, or splitting) Matrix Effects: High concentrations of matrix components can affect the chromatography.[5] Inappropriate Mobile Phase pH: The pH of the mobile phase can influence the peak shape of Tadalafil.[8]1. Enhance Sample Cleanup: As with low signal intensity, improved sample preparation is crucial. 2. Adjust Mobile Phase pH: For Tadalafil analysis, a slightly acidic mobile phase (e.g., using formic acid or ammonium formate) often improves peak shape.[6][8]
Inconsistent or non-reproducible results Variable Ion Suppression: The extent of ion suppression can vary between samples due to differences in matrix composition.[9]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound serves as an excellent internal standard for Tadalafil analysis as it co-elutes and experiences similar matrix effects, allowing for accurate quantification.[4][8] 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
High background noise Contamination: Contaminants from solvents, reagents, or the LC-MS system itself can contribute to high background. Inadequate Sample Cleanup: Residual matrix components can increase background noise.1. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade. 2. System Cleaning: Regularly clean the ion source and other mass spectrometer components. 3. Improved Sample Preparation: As previously mentioned, a more effective sample cleanup can reduce background noise.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern in this compound LC-MS analysis?

A: Ion suppression is a phenomenon where the ionization efficiency of the analyte of interest (this compound) is reduced by the presence of co-eluting components from the sample matrix.[1][3] This leads to a decreased signal intensity, which can result in poor sensitivity, inaccuracy, and imprecision in quantification.[2][10] In bioanalytical studies, endogenous components of biological fluids like salts, phospholipids, and proteins are common causes of ion suppression.[5][11]

Q2: How can I determine if ion suppression is affecting my analysis?

A: A common method to assess ion suppression is the post-column infusion experiment.[1] In this technique, a constant flow of a this compound solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.[5] Another approach is to compare the peak area of this compound in a neat solution versus the peak area in a post-extraction spiked blank matrix sample. A lower response in the matrix sample suggests suppression.[11]

Q3: What are the best sample preparation techniques to minimize ion suppression for this compound?

A: The choice of sample preparation method significantly impacts the degree of ion suppression. While protein precipitation is a simple and fast technique, it is often less effective at removing interfering matrix components.[1][6] More rigorous methods like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective in producing cleaner extracts and reducing ion suppression.[4][5] For Tadalafil analysis, both LLE and SPE have been successfully employed.[8]

Q4: How does the use of a deuterated internal standard like this compound help in overcoming ion suppression?

A: A stable isotope-labeled internal standard (SIL-IS) like this compound is the preferred internal standard for LC-MS analysis. It is chemically identical to the analyte (Tadalafil) but has a different mass due to the deuterium atoms.[8] Because it has nearly identical physicochemical properties, it co-elutes with the analyte and is affected by ion suppression in the same way.[4] By using the ratio of the analyte peak area to the internal standard peak area for quantification, the variability caused by ion suppression can be effectively compensated for, leading to more accurate and precise results.[4]

Q5: Can chromatographic conditions be optimized to reduce ion suppression?

A: Yes, optimizing chromatographic conditions is a key strategy. By improving the separation of this compound from matrix interferences, ion suppression can be minimized.[4] This can be achieved by:

  • Modifying the mobile phase gradient: A shallower gradient can improve resolution.

  • Changing the stationary phase: Using a column with a different chemistry can alter selectivity.

  • Adjusting the flow rate: Lower flow rates can sometimes improve ionization efficiency and reduce matrix effects.[2]

  • Altering the mobile phase pH: Optimizing the pH can improve peak shape and retention of Tadalafil.[8]

Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression

This protocol describes a method to identify regions of ion suppression in the chromatogram.

  • Prepare a standard solution of this compound at a concentration that gives a stable and moderate signal (e.g., 100 ng/mL in 50:50 acetonitrile:water).

  • Set up the infusion: Use a syringe pump to deliver the this compound solution at a low flow rate (e.g., 10 µL/min) into a T-junction placed between the LC column outlet and the mass spectrometer inlet.

  • LC-MS analysis:

    • Equilibrate the LC column with the initial mobile phase conditions.

    • Inject a blank, extracted matrix sample (e.g., plasma extract prepared by protein precipitation).

    • Acquire data in MRM mode for the this compound transition.

  • Data analysis: Monitor the signal intensity of this compound over the chromatographic run. A constant baseline indicates no ion suppression. Dips in the baseline correspond to elution times of matrix components that cause ion suppression.

Visualizations

Workflow for Troubleshooting Ion Suppression

start Start: Poor this compound Signal check_is Check Internal Standard (IS) Response start->check_is is_ok IS Signal is Stable and Present? check_is->is_ok assess_suppression Assess Ion Suppression (Post-Column Infusion) is_ok->assess_suppression Yes instrument_issue Investigate Instrument/IS Issue is_ok->instrument_issue No suppression_present Ion Suppression Detected? assess_suppression->suppression_present optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE) suppression_present->optimize_sample_prep Yes end_good End: Problem Resolved suppression_present->end_good No optimize_chromatography Optimize Chromatography (Gradient, Column) optimize_sample_prep->optimize_chromatography dilute_sample Dilute Sample optimize_chromatography->dilute_sample reanalyze Re-analyze Sample dilute_sample->reanalyze reanalyze->end_good

Caption: A flowchart outlining the systematic approach to troubleshooting low signal intensity in this compound LC-MS analysis.

Logical Relationship of Ion Suppression Mitigation Strategies

ion_suppression Ion Suppression sample_prep Sample Preparation ion_suppression->sample_prep chromatography Chromatography ion_suppression->chromatography ms_optimization MS Optimization ion_suppression->ms_optimization sub_sample_prep • Protein Precipitation • Liquid-Liquid Extraction (LLE) • Solid-Phase Extraction (SPE) sample_prep->sub_sample_prep sub_chromatography • Gradient Modification • Column Selection • Flow Rate Adjustment chromatography->sub_chromatography sub_ms • Source Parameters • Gas Flow • Temperature ms_optimization->sub_ms

Caption: Key strategies to mitigate ion suppression in LC-MS analysis.

References

Technical Support Center: Optimizing MS/MS Parameters for cis-Tadalafil-d3 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of cis-Tadalafil-d3. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Mass Spectrometry (MS/MS) parameters for the accurate detection and quantification of Tadalafil and its deuterated internal standard, this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended precursor and product ions for Tadalafil and this compound?

A1: For optimal detection, it is recommended to monitor the following Multiple Reaction Monitoring (MRM) transitions in positive electrospray ionization (ESI+) mode. The protonated molecular ions [M+H]⁺ are used as the precursor ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Tadalafil390.3268.2
This compound393.1271.2

The fragmentation typically involves the loss of the benzodioxole moiety from the precursor ion.[1]

Q2: How does the deuterium labeling in this compound affect its fragmentation?

A2: The three deuterium atoms in this compound are located on the methyl group of the piperazinedione ring. The primary fragmentation pathway leading to the most abundant product ion involves the loss of the piperazinedione ring containing the methyl group. Consequently, the product ion for this compound will have a mass shift of +3 m/z compared to the unlabeled Tadalafil, resulting in the transition of m/z 393.1 → 271.2.[1]

Q3: Why is a deuterated internal standard like this compound preferred for quantitative analysis?

A3: Deuterated internal standards are considered the gold standard for quantitative LC-MS/MS analysis. Since this compound has nearly identical chemical and physical properties to Tadalafil, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects.[2][3] This allows for more accurate and precise quantification by correcting for variations during sample preparation and analysis.

Q4: Can I use other internal standards for Tadalafil analysis?

A4: While deuterated standards are ideal, structural analogs like sildenafil have been used as internal standards in some studies.[4] However, it's important to validate their performance thoroughly, as differences in chemical properties can lead to variations in extraction recovery and ionization response, potentially compromising the accuracy of the results.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the LC-MS/MS analysis of Tadalafil and this compound.

IssuePossible Cause(s)Recommended Solution(s)
Poor Signal Intensity or No Signal 1. Incorrect MS/MS parameters (precursor/product ions, collision energy).2. Suboptimal ionization source conditions.3. Sample degradation.4. Issues with the LC system (e.g., no flow, leaks).1. Verify the MRM transitions and optimize collision energy and declustering potential.2. Tune the ion source parameters (e.g., spray voltage, gas flows, temperature).3. Ensure proper sample handling and storage. Prepare fresh samples if necessary.4. Check the LC pump, connections, and solvent lines for any issues.
Chromatographic Peak Tailing or Splitting 1. Column degradation or contamination.2. Inappropriate mobile phase pH.3. Injection of a sample in a solvent much stronger than the mobile phase.1. Flush the column or replace it if necessary.2. Ensure the mobile phase pH is appropriate for the analyte and column chemistry. The use of 0.1% formic acid is common to improve peak shape.[4]3. Dilute the sample in the initial mobile phase or a weaker solvent.
Inconsistent or Non-reproducible Results 1. Matrix effects (ion suppression or enhancement).2. Inconsistent sample preparation.3. Instability of the analyte or internal standard in the matrix or autosampler.1. Improve sample clean-up to remove interfering matrix components.2. Ensure consistent and precise execution of the sample preparation protocol.3. Perform stability studies to assess the analyte and internal standard stability under various conditions.
Internal Standard Response Varies Significantly 1. Degradation of the this compound stock or working solutions.2. Inaccurate spiking of the internal standard.3. Isotopic exchange of deuterium atoms.1. Prepare fresh internal standard solutions from a reliable source.2. Use a calibrated pipette and ensure proper mixing after spiking.3. While less common for methyl-d3 labels, ensure the storage and sample processing conditions do not promote H/D exchange.
Shift in Retention Time 1. Changes in mobile phase composition.2. Column aging or temperature fluctuations.3. Air bubbles in the pump.1. Prepare fresh mobile phase and ensure accurate composition.2. Allow the column to equilibrate properly and ensure the column oven temperature is stable.3. Purge the LC pumps to remove any trapped air.

Optimized MS/MS Parameters

The following table summarizes the optimized MS/MS parameters for the detection of Tadalafil and this compound based on published literature. These values should be used as a starting point and may require further optimization based on the specific instrument and experimental conditions.

ParameterTadalafilThis compound
Precursor Ion (m/z) 390.3393.1
Product Ion (m/z) 268.2271.2
Collision Energy (CE) (eV) 20 - 3520 - 35
Declustering Potential (DP) (V) 80 - 12080 - 120
Cone Voltage (V) 30 - 5030 - 50
Ionization Mode ESI PositiveESI Positive

Note: The optimal values for CE, DP, and Cone Voltage can vary between different mass spectrometer models and manufacturers. It is crucial to perform compound-specific optimization.

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Tadalafil and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Tadalafil stock solution with a 50:50 mixture of methanol and water to create calibration standards at the desired concentrations.

  • Internal Standard Working Solution: Dilute the this compound primary stock solution with the same diluent to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of the plasma sample, add 20 µL of the this compound working solution (100 ng/mL) and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Method
  • LC Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is recommended.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions to re-equilibrate the column.

  • Injection Volume: 5 µL.

  • MS Detection: Use a triple quadrupole mass spectrometer in ESI positive mode with the optimized MRM parameters from the table above.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis plasma_sample Plasma Sample add_is Add this compound (IS) plasma_sample->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation to Dryness supernatant_transfer->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution lc_injection LC Injection reconstitution->lc_injection chromatographic_separation Chromatographic Separation (C18 Column) lc_injection->chromatographic_separation ms_detection MS/MS Detection (MRM Mode) chromatographic_separation->ms_detection data_analysis Data Analysis and Quantification ms_detection->data_analysis

Caption: Experimental workflow for this compound detection.

logical_relationship cluster_optimization Optimization Strategy cluster_parameters Key Parameters cluster_validation Validation Criteria method_development Method Development parameter_optimization MS/MS Parameter Optimization method_development->parameter_optimization validation Method Validation parameter_optimization->validation precursor_ion Precursor Ion Selection parameter_optimization->precursor_ion product_ion Product Ion Selection parameter_optimization->product_ion collision_energy Collision Energy parameter_optimization->collision_energy declustering_potential Declustering Potential parameter_optimization->declustering_potential linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision sensitivity Sensitivity validation->sensitivity stability Stability validation->stability

Caption: Logical relationship for method optimization and validation.

References

Troubleshooting poor chromatographic peak shape for Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting poor chromatographic peak shape for Tadalafil. This guide is designed for researchers, scientists, and drug development professionals to identify and resolve common issues encountered during HPLC analysis of Tadalafil.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape for Tadalafil in reverse-phase HPLC?

Poor peak shape for Tadalafil, a basic compound, in reverse-phase HPLC is often characterized by peak tailing. This asymmetry can compromise the accuracy of integration, reduce resolution, and lead to poor reproducibility.[1] The primary causes include:

  • Secondary Silanol Interactions: Residual, unbonded silanol groups on the silica-based stationary phase can interact with the basic functional groups of Tadalafil.[2][3][4] These interactions are a common cause of peak tailing, especially when the mobile phase pH is above 3.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is too close to the pKa of Tadalafil, it can lead to inconsistent ionization of the analyte, resulting in broadened or split peaks.[2]

  • Column Overload: Injecting too high a concentration of the sample can saturate the column, leading to peak fronting or tailing.[1][3][5]

  • Column Degradation: Over time, columns can degrade, voids can form in the packing material, or the inlet frit can become partially blocked, all of which can distort peak shape.[1][3][6]

  • Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and distorted peaks.[1][5]

Q2: My Tadalafil peak is tailing. What is the first thing I should check?

When encountering peak tailing for Tadalafil, the first and most critical parameter to investigate is the mobile phase pH . Tadalafil is a basic compound, and its retention and peak shape are highly sensitive to the pH of the mobile phase.

Recommended Action: Ensure your mobile phase is adequately buffered at a pH that suppresses the interaction between Tadalafil and the silica stationary phase. For basic compounds like Tadalafil, a lower pH (around 2.8-4.0) is often effective at protonating the residual silanol groups on the column, thereby minimizing secondary interactions.[1] Several studies have reported good peak symmetry for Tadalafil using a mobile phase buffered at a low pH.[7][8][9]

Q3: Can the choice of column affect the peak shape of Tadalafil?

Absolutely. The choice of the HPLC column plays a significant role in achieving a good peak shape for Tadalafil.

  • End-Capped Columns: It is highly recommended to use a modern, high-purity, end-capped C18 or C8 column.[1][3] End-capping treats the residual silanol groups, making them less accessible for secondary interactions with basic analytes like Tadalafil.[3]

  • Column Dimensions: Shorter and narrower columns can sometimes provide better efficiency and peak shape. However, the choice of column dimensions should be appropriate for the specific application.

  • Alternative Chemistries: For persistent peak tailing issues, consider columns with alternative stationary phases, such as those with polar-embedded or polar-endcapped groups, which are designed to shield the silica surface and reduce silanol interactions.[1] Monolithic silica columns have also been shown to be effective for the analysis of Tadalafil.[10]

Q4: How does the organic modifier in the mobile phase impact Tadalafil's peak shape?

The type and concentration of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase affect the retention time and can also influence peak shape.

  • Solvent Strength: Insufficient organic modifier can lead to long retention times and broader peaks. Increasing the percentage of the organic modifier will decrease the retention time.

  • Solvent Type: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure.[11] The choice between the two may require empirical testing to determine the optimal conditions for your specific method. Several validated methods for Tadalafil use either acetonitrile or methanol successfully.[7][12]

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is observed when the latter half of the peak is wider than the front half, resulting in an asymmetric peak.[1]

Troubleshooting Workflow for Peak Tailing

cluster_solutions Potential Solutions start Peak Tailing Observed check_ph Check Mobile Phase pH (Is it buffered and in the optimal range, e.g., 2.8-4.0?) start->check_ph adjust_ph Adjust pH to a lower value (e.g., 2.8) and ensure adequate buffering check_ph->adjust_ph No check_column Evaluate Column (Is it a high-purity, end-capped column?) check_ph->check_column Yes adjust_ph->check_column replace_column Consider a new end-capped column or a column with alternative chemistry check_column->replace_column No check_concentration Review Sample Concentration (Is column overload a possibility?) check_column->check_concentration Yes replace_column->check_concentration dilute_sample Dilute sample or reduce injection volume check_concentration->dilute_sample check_system Inspect HPLC System (Check for extra-column volume, leaks, or blockages) check_concentration->check_system No dilute_sample->check_system optimize_system Optimize tubing and connections check_system->optimize_system Yes end_bad Issue Persists - Consult Further check_system->end_bad No end_good Peak Shape Improved optimize_system->end_good

Caption: Troubleshooting workflow for Tadalafil peak tailing.

Experimental Protocols for Peak Tailing

Protocol 1: Mobile Phase pH Adjustment

  • Preparation of Buffered Mobile Phase (pH 3.2):

    • Prepare a 10 mM phosphate buffer by dissolving the appropriate amount of monobasic potassium phosphate in HPLC-grade water.

    • Adjust the pH to 3.2 using orthophosphoric acid.[7]

    • Filter the buffer through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the phosphate buffer and acetonitrile in the desired ratio (e.g., 50:50 v/v).[7]

    • Degas the mobile phase by sonication or other appropriate methods.

  • Analysis:

    • Equilibrate the HPLC system with the new mobile phase until a stable baseline is achieved.

    • Inject the Tadalafil standard and sample solutions.

    • Evaluate the peak shape and retention time.

Issue 2: Peak Fronting

Peak fronting, where the front of the peak is less steep than the back, is less common for Tadalafil but can occur.

Potential Causes and Solutions:

CauseRecommended Solution
Column Overload Reduce the sample concentration or injection volume.[1][5]
Poor Sample Solubility Ensure the sample is fully dissolved in a solvent that is compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[5]
Column Collapse or Void This is a more severe issue. Try reversing and flushing the column. If the problem persists, the column may need to be replaced.[6][13]
Issue 3: Split Peaks

Split peaks can be an indication of several problems.

Troubleshooting Workflow for Split Peaks

cluster_solutions Potential Solutions start Split Peak Observed check_frit Check for Blocked Column Inlet Frit (Is there high backpressure?) start->check_frit flush_column Reverse and flush the column check_frit->flush_column Yes check_solvent Check Sample Solvent (Is it stronger than the mobile phase?) check_frit->check_solvent No flush_column->check_solvent adjust_solvent Dissolve sample in mobile phase or a weaker solvent check_solvent->adjust_solvent check_column_void Inspect for Column Void check_solvent->check_column_void No adjust_solvent->check_column_void replace_column Replace the column check_column_void->replace_column Yes end_bad Issue Persists - Further Investigation Needed check_column_void->end_bad No end_good Peak Shape Restored replace_column->end_good

Caption: Troubleshooting workflow for split Tadalafil peaks.

Quantitative Data Summary

The following tables summarize typical HPLC method parameters that have been successfully used for the analysis of Tadalafil, providing a reference for method development and troubleshooting.

Table 1: Mobile Phase Compositions for Tadalafil Analysis

Mobile Phase CompositionpHReference
Phosphate buffer (10 mM) : Acetonitrile (50:50 v/v)3.2[7]
Ammonium acetate (10 mM) : Methanol (35:65 v/v)Not specified[12]
Acetate buffer : Acetonitrile (55:45 v/v)2.8[8]
Phosphate Buffer : Acetonitrile4.0[9]
Acetonitrile : Water (40:60 v/v)Not specified
Ammonium acetate (5.0 mM) with 0.1% formic acid : Acetonitrile with 0.1% formic acid (55:45 v/v)Not specified[14]
Phosphate buffer (100mM) : Acetonitrile (80:20, v/v)3.0[15]

Table 2: Chromatographic Conditions for Tadalafil Analysis

ParameterTypical ValuesReference(s)
Column C18 (e.g., 150 x 4.6 mm, 5 µm)[7][12]
Flow Rate 1.0 mL/min[7][8][12]
Detection Wavelength 280 - 295 nm[7][12]
Injection Volume 20 µL[7][12]
Column Temperature Ambient or 30°C[7][9]

References

Technical Support Center: Stability of cis-Tadalafil-d3 in Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of cis-Tadalafil-d3 in biological matrices. The information is presented in a user-friendly question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in biological samples?

Based on studies of Tadalafil, the primary factors influencing stability in biological matrices are pH, temperature, and the presence of oxidative agents.[1][2][3] Tadalafil has shown susceptibility to degradation under acidic and basic conditions and to a lesser extent, under oxidative stress.[1][2][3] It is generally stable under thermal and photolytic stress.[2][4]

Q2: How should I store plasma and serum samples containing this compound for short-term and long-term analysis?

For short-term storage, it is recommended to keep plasma samples at room temperature for no longer than 12 hours.[5] For storage up to 98 hours, refrigeration at 2-8°C is advisable for extracted plasma samples.[5] For long-term stability, freezing samples at -70°C is recommended.[5] Stock solutions of Tadalafil-d3 are stable for up to 6 months at -80°C and for 1 month at -20°C.[6]

Q3: Is this compound susceptible to freeze-thaw cycles?

Tadalafil in human plasma has been shown to be stable for at least six freeze-thaw cycles.[5] It is reasonable to expect this compound to exhibit similar stability, but it is best practice to minimize the number of freeze-thaw cycles. Aliquoting samples before freezing is highly recommended.

Q4: What are the known degradation pathways for Tadalafil that might be relevant for this compound?

Tadalafil is known to undergo hydrolysis in both acidic and basic conditions.[1] One study identified a novel degradation product of Tadalafil under acidic conditions.[7] While specific degradation products of this compound have not been documented, it is likely to follow similar hydrolytic degradation pathways.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from plasma/serum samples. Sample degradation due to improper storage.Ensure samples are processed promptly or stored at appropriate temperatures (refrigerated for short-term, frozen at -70°C for long-term).[5] Minimize exposure to room temperature.
Instability during sample processing (e.g., extraction).Keep samples on ice during processing. Use a validated extraction method and minimize the time between extraction and analysis.
Adsorption to container surfaces.Use low-binding polypropylene tubes for sample collection and storage.
Inconsistent results between replicates. Incomplete thawing of samples.Ensure samples are completely thawed and vortexed gently before aliquoting or extraction.
Freeze-thaw degradation.Aliquot samples upon collection to avoid multiple freeze-thaw cycles.[5]
Appearance of unknown peaks in chromatograms. Degradation of this compound.Review sample handling and storage procedures. Consider the possibility of acidic or basic conditions causing hydrolysis.[1] Analyze a freshly prepared standard to confirm the identity of the parent peak.
Matrix effects.Optimize the sample preparation method (e.g., use a more selective extraction technique like solid-phase extraction).[5]

Quantitative Data Summary

The following tables summarize stability data for Tadalafil in human plasma from a validated LC-MS/MS method. This data can serve as a valuable reference for designing stability studies for this compound.

Table 1: Short-Term and Post-Preparative Stability of Tadalafil in Human Plasma [5]

ConditionDurationStability (% of Initial Concentration)
Room Temperature (in plasma)12 hoursStable
Refrigerated (2-8°C, in extracted samples)98 hoursStable

Table 2: Freeze-Thaw Stability of Tadalafil in Human Plasma [5]

Number of CyclesStability (% of Initial Concentration)
6Stable

Experimental Protocols

Protocol 1: Assessment of Freeze-Thaw Stability

This protocol is adapted from methodologies used for Tadalafil stability assessment.[5]

  • Sample Preparation: Spike a pool of blank human plasma with a known concentration of this compound.

  • Aliquoting: Distribute the spiked plasma into multiple small-volume aliquots.

  • Baseline Analysis: Immediately analyze a set of aliquots (n=3-5) to establish the baseline concentration (T=0).

  • Freeze-Thaw Cycles:

    • Freeze the remaining aliquots at -70°C for at least 12 hours.

    • Thaw the samples completely at room temperature.

    • After thawing, refreeze the samples at -70°C for at least 12 hours. This constitutes one freeze-thaw cycle.

  • Analysis: After the desired number of cycles (e.g., 1, 3, 5, and 6), analyze a set of aliquots.

  • Data Evaluation: Compare the mean concentration at each freeze-thaw cycle to the baseline concentration. The analyte is considered stable if the deviation is within an acceptable range (e.g., ±15%).

Protocol 2: Assessment of Short-Term (Bench-Top) Stability

  • Sample Preparation: Spike a pool of blank human plasma with a known concentration of this compound.

  • Storage: Leave the spiked plasma samples on the bench-top at room temperature.

  • Time Points: Analyze aliquots at various time points (e.g., 0, 2, 4, 8, and 12 hours).

  • Data Evaluation: Compare the mean concentration at each time point to the initial concentration (T=0). The analyte is considered stable if the deviation is within an acceptable range.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_baseline Baseline Analysis (T=0) cluster_stability Stability Testing cluster_eval Data Evaluation start Spike Blank Plasma with this compound aliquot Aliquot Spiked Plasma start->aliquot analyze_t0 Analyze Aliquots aliquot->analyze_t0 storage Store Aliquots under Test Conditions (Freeze-Thaw, Room Temp, etc.) aliquot->storage compare Compare T=n with T=0 analyze_t0->compare analyze_tn Analyze Aliquots at Time 'n' storage->analyze_tn analyze_tn->compare

Caption: Workflow for assessing the stability of this compound.

degradation_pathway parent This compound acid Acidic Hydrolysis (e.g., low pH in matrix) parent->acid Susceptible base Basic Hydrolysis (e.g., high pH in matrix) parent->base Susceptible oxidation Oxidation parent->oxidation Potentially Susceptible degradant1 Hydrolytic Degradation Products acid->degradant1 base->degradant1 degradant2 Oxidative Degradation Products oxidation->degradant2

References

cis-Tadalafil-d3 solubility and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the solubility and stock solution preparation of cis-Tadalafil-d3 for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the best solvent to dissolve this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It has a reported solubility of up to 50 mg/mL in DMSO. For non-deuterated Tadalafil, solubility is approximately 20 mg/mL in DMSO and 25 mg/mL in dimethylformamide (DMF).

Q2: I am having trouble dissolving this compound in DMSO. What can I do?

A2: Difficulty in dissolving this compound can be due to several factors:

  • Sonication is often required: The dissolution of Tadalafil-d3 in DMSO may require sonication to facilitate the process.

  • Use fresh, high-quality DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in DMSO can significantly decrease the solubility of this compound. It is highly recommended to use a fresh, unopened bottle of anhydrous, high-purity DMSO.

  • Gentle warming: Gentle warming of the solution may also aid in dissolution, but be cautious to avoid degradation of the compound.

Q3: Can I dissolve this compound in ethanol or methanol?

A3: While some sources indicate that Tadalafil-d3 is soluble in methanol, specific quantitative data is limited. For the non-deuterated form, Tadalafil is reported to be insoluble in ethanol at higher concentrations. However, one study successfully dissolved 300 mg of Tadalafil in 240 mL of ethanol with the aid of sonication, suggesting a solubility of at least 1.25 mg/mL. It is advisable to test solubility on a small scale before preparing a large stock solution in these solvents.

Q4: Is this compound soluble in water or aqueous buffers?

A4: No, this compound, like its non-deuterated counterpart, is sparingly soluble in aqueous buffers and practically insoluble in water. To prepare an aqueous working solution, it is recommended to first dissolve the compound in an organic solvent like DMSO or DMF and then dilute this stock solution with the aqueous buffer of choice. For a 1:1 solution of DMF:PBS (pH 7.2), the solubility of Tadalafil is approximately 0.5 mg/mL.[1][2]

Q5: How should I store the solid compound and my stock solutions?

A5: Proper storage is crucial for maintaining the stability of this compound:

  • Solid Compound: Store the solid form of this compound at -20°C for long-term storage, where it can be stable for at least four years.[3]

  • Stock Solutions: For stock solutions prepared in organic solvents like DMSO, it is recommended to aliquot them into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[4]

  • Aqueous Solutions: It is not recommended to store aqueous solutions for more than one day.[1][2]

Data Presentation

Table 1: Solubility of Tadalafil and its Deuterated Analog

CompoundSolventReported SolubilityNotes
This compound DMSO50 mg/mL (127.41 mM)Sonication is required. Use of fresh, anhydrous DMSO is recommended.
MethanolSolubleQuantitative data not readily available.
Tadalafil (non-deuterated) DMSO~20 mg/mL
DMF~25 mg/mL
EthanolInsoluble (at high concentrations) / ≥ 1.25 mg/mLRequires sonication for dissolution at lower concentrations.
Water/Aqueous BuffersSparingly soluble / ~0.5 mg/mL (in 1:1 DMF:PBS, pH 7.2)

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Pre-weigh the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.924 mg of this compound (Molecular Weight: 392.42 g/mol ).

  • Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the compound.

  • Vortex: Tightly cap the tube and vortex thoroughly for 1-2 minutes to initially mix the compound and solvent.

  • Sonicate: Place the tube in a sonicator bath and sonicate until the compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

  • Aliquot for storage: Once fully dissolved, aliquot the stock solution into smaller, single-use sterile vials to minimize freeze-thaw cycles.

  • Store appropriately: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

Mandatory Visualizations

Stock_Solution_Preparation_Workflow start Start weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Thoroughly add_dmso->vortex sonicate Sonicate Until Dissolved vortex->sonicate check_dissolution Visually Inspect Solution sonicate->check_dissolution check_dissolution->sonicate Particles Remain aliquot Aliquot into Single-Use Vials check_dissolution->aliquot Fully Dissolved store Store at -20°C or -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a this compound stock solution.

Troubleshooting_Dissolution_Issues issue This compound Not Dissolving cause1 Insufficient Sonication issue->cause1 cause2 Hygroscopic DMSO (Contains Water) issue->cause2 cause3 Compound Concentration Too High issue->cause3 solution1 Continue Sonication cause1->solution1 solution2 Use Fresh, Anhydrous DMSO cause2->solution2 solution3 Add More Solvent / Re-calculate cause3->solution3

Caption: Troubleshooting guide for this compound dissolution issues.

References

Improving the limit of quantification for Tadalafil assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals to improve the limit of quantification (LOQ) for Tadalafil assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Tadalafil signal is weak, and I'm struggling to achieve the desired lower limit of quantification (LLOQ). What are the initial steps to troubleshoot this?

A1: A weak signal for Tadalafil can stem from several factors. Here's a logical approach to troubleshooting:

  • Sample Preparation: Ensure your extraction method provides good recovery. For low concentrations, consider optimizing your sample clean-up. While protein precipitation is simple and fast, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can yield a cleaner extract, reducing matrix effects and thereby improving the signal-to-noise ratio.[1][2] A deuterated internal standard (IS) like Tadalafil-d3 is highly recommended to control for variability during extraction and ionization.[3]

  • Mass Spectrometry (MS) Parameters: Re-optimize your MS parameters. Infuse a standard solution of Tadalafil to ensure you are using the most intense and stable precursor-to-product ion transition. For Tadalafil, the protonated molecular ion [M+H]⁺ is typically observed at m/z 390.3 or 390.4, with a common fragment ion at m/z 268.1, 268.2, or 268.3.[1][3][4][5]

  • Chromatography: Assess your peak shape. A broad, tailing peak will result in a lower signal-to-noise ratio. Ensure your mobile phase composition is optimal. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and ionization efficiency in positive ion mode.[1]

Q2: I'm observing significant matrix effects in my plasma samples. How can I mitigate this to improve my LOQ?

A2: Matrix effects, where co-eluting endogenous compounds suppress or enhance the ionization of Tadalafil, are a common challenge in bioanalysis. Here are some strategies to minimize their impact:

  • Improve Sample Clean-up: As mentioned, moving from protein precipitation to a more rigorous technique like SPE can significantly reduce matrix components.[2][3]

  • Optimize Chromatography: Adjust your chromatographic conditions to separate Tadalafil from the interfering matrix components. This could involve trying a different column chemistry (e.g., a different C18 phase) or modifying the mobile phase gradient.[1]

  • Use a Stable Isotope-Labeled Internal Standard: A deuterated internal standard such as Tadalafil-d3 will co-elute with Tadalafil and experience similar matrix effects, thus providing more accurate quantification at low levels.[3]

  • Evaluate Matrix Effects: Quantify the extent of the matrix effect by comparing the peak area of Tadalafil in a post-extraction spiked blank plasma sample to the peak area of a pure standard solution at the same concentration.[1]

Q3: My chromatographic peak for Tadalafil is broad or shows tailing. What adjustments can I make?

A3: Poor peak shape can negatively impact sensitivity and reproducibility. Consider the following:

  • Mobile Phase pH: Tadalafil is a basic compound.[6] Using a mobile phase with a low pH (e.g., by adding 0.1% formic acid) can ensure the analyte is in its protonated form, leading to better peak shape on C18 columns.[1]

  • Column Choice: While C18 columns are commonly used, experimenting with different C18 column brands or even different stationary phases can improve peak symmetry. Columns with smaller particle sizes (e.g., < 3 µm) can also enhance peak sharpness and resolution.[1]

  • Flow Rate: Optimizing the flow rate for your column dimensions can improve peak shape. For LC-MS/MS, lower flow rates can sometimes enhance ionization efficiency.[2]

Q4: Should I use HPLC-UV or LC-MS/MS for low-level Tadalafil quantification?

A4: For achieving a low limit of quantification, especially in biological matrices like plasma, LC-MS/MS is the superior choice due to its higher sensitivity and selectivity compared to HPLC-UV.[1] While HPLC-UV methods are suitable for bulk drug and pharmaceutical dosage forms, their LOQs are typically in the µg/mL range.[7][8] In contrast, LC-MS/MS methods can readily achieve LOQs in the low ng/mL to sub-ng/mL range.[1][3]

Experimental Protocols

Protocol 1: High-Sensitivity UPLC-MS/MS Method for Tadalafil in Human Plasma

This protocol is based on a validated method for the determination of Tadalafil in human plasma with an LLOQ of 5 ng/mL.[1]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, add the internal standard (Sildenafil).

  • Add 200 µL of acetonitrile to precipitate plasma proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an injection vial.

2. UPLC Conditions

  • Column: Shiseido CAPCELL CORE C18 (100 × 2.1 mm, 2.7 µm)[1]

  • Mobile Phase: 2.0 mM Ammonium Acetate and Acetonitrile (55:45, v/v) with 0.1% Formic Acid[1]

  • Flow Rate: 0.7 mL/min[1]

  • Injection Volume: 5 µL

  • Total Run Time: 1 minute[1]

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3[1]

    • Sildenafil (IS): m/z 475.3 → 283.3[1]

  • Key Source Parameters:

    • Ion Spray Voltage: 5300 V

    • Source Temperature: 650°C

    • Collision Gas: 4 psi[1]

Protocol 2: Sensitive LC-MS/MS Method using Solid-Phase Extraction (SPE)

This protocol is adapted from a method achieving an LOQ of 0.50 ng/mL, demonstrating the power of SPE for enhanced sensitivity.[3]

1. Sample Preparation (Solid-Phase Extraction)

  • To 200 µL of plasma, add the deuterated internal standard (Tadalafil-d3).

  • Load the sample onto a Phenomenex Strata-X-C 33 µm extraction cartridge.[3]

  • Wash the cartridge with an appropriate solvent to remove interferences.

  • Elute Tadalafil and the IS with the elution solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. LC Conditions

  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[3]

  • Mobile Phase: Methanol and 10 mM Ammonium Formate, pH 4.0 (90:10, v/v)[3]

  • Flow Rate: 0.9 mL/min[3]

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[3]

    • Tadalafil-d3 (IS): m/z 393.1 → 271.2[3]

Data Presentation

Table 1: Comparison of Tadalafil Assay Methodologies and LOQs

ParameterHPLC-UV MethodUPLC-MS/MS (Protein Precipitation)LC-MS/MS (SPE)
Instrumentation HPLC with UV DetectorUPLC with Triple Quadrupole MSLC with Triple Quadrupole MS
Sample Matrix Bulk and Tablet FormulationHuman PlasmaHuman Plasma
Sample Preparation DilutionProtein Precipitation[1]Solid-Phase Extraction[3]
Linearity Range 60 - 140 µg/mL[7]5 - 1,000 ng/mL[1]0.50 - 500 ng/mL[3]
Limit of Quantification (LOQ) 3.61 µg/mL[7]5 ng/mL[1]0.50 ng/mL[3]
Internal Standard Not typically usedSildenafil[1]Tadalafil-d3[3]

Table 2: Optimized Mass Spectrometry Parameters for Tadalafil

ParameterTadalafilTadalafil-d3 (IS)Sildenafil (IS)
Precursor Ion (Q1) 390.4 m/z[1]393.1 m/z[3]475.3 m/z[1]
Product Ion (Q3) 268.3 m/z[1]271.2 m/z[3]283.3 m/z[1]
Declustering Potential (DP) 80 V[1]-80 V[1]
Collision Energy (CE) 16 V[1]-16 V[1]
Collision Cell Exit Potential (CXP) 20 V[1]-8 V[1]

Visualizations

Tadalafil_Assay_Workflow cluster_SamplePrep Sample Preparation cluster_Extraction Extraction Method cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Plasma Sample Add_IS Add Internal Standard (e.g., Tadalafil-d3) Plasma->Add_IS PPT Protein Precipitation (e.g., Acetonitrile) Add_IS->PPT Simple & Fast SPE Solid-Phase Extraction (e.g., Strata-X-C) Add_IS->SPE Cleaner Extract Centrifuge Centrifuge / Elute PPT->Centrifuge SPE->Centrifuge Supernatant Collect Supernatant / Reconstitute Eluate Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Chromatography Chromatographic Separation (e.g., C18 Column) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection (Q1: 390.4 -> Q3: 268.3) Ionization->Detection Quantification Quantification (Peak Area Ratio vs. Conc.) Detection->Quantification Results Report Results (e.g., ng/mL) Quantification->Results

Caption: General workflow for Tadalafil quantification in plasma.

Troubleshooting_LOQ cluster_Signal Increase Signal cluster_Noise Reduce Noise / Interference Start Goal: Improve LOQ Optimize_MS Optimize MS Parameters (Transitions, Voltages) Start->Optimize_MS Improve_Chroma Improve Peak Shape (Mobile Phase, Column) Start->Improve_Chroma Enhance_Cleanup Enhance Sample Cleanup (SPE > LLE > PPT) Start->Enhance_Cleanup Use_IS Use Stable Isotope IS (e.g., Tadalafil-d3) Start->Use_IS Result Achieve Lower LOQ Optimize_MS->Result Improve_Chroma->Result Enhance_Cleanup->Result Use_IS->Result

Caption: Key strategies for improving the Limit of Quantification (LOQ).

References

Long-term storage and handling of cis-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive information for researchers, scientists, and drug development professionals on the long-term storage, handling, and troubleshooting of experiments involving cis-Tadalafil-d3.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: For optimal stability, solid this compound should be stored in a refrigerator at 2-8°C (36-46°F).[1][2] It should be kept in a tightly sealed container, protected from light.[2] Some suppliers of deuterated tadalafil recommend -20°C for long-term stability of four years or more.[3] For cis-Tadalafil (the non-deuterated form), storage at -20°C is recommended for up to 3 years, and at 4°C for up to 2 years.[4] Always refer to the product-specific information sheet provided by the supplier.

Q2: How should I store solutions of this compound?

A2: Solutions are less stable than the solid compound.[5] For solutions of the non-deuterated cis-Tadalafil, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to one month.[4] It is advisable to prepare fresh solutions for experiments or, if necessary, store aliquots in tightly sealed, light-protected vials at -80°C to minimize freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A3: Tadalafil-d3 is soluble in Dimethyl Sulfoxide (DMSO) and Methanol.[3]

Q4: What are the critical safety precautions when handling this compound powder?

A4: When handling the compound, you should:

  • Avoid inhalation, and contact with skin and eyes.[4]

  • Work in a well-ventilated area or use an appropriate exhaust ventilation system.[4][6]

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Prevent dust formation during handling.[4]

Q5: What is the proper procedure for disposing of this compound waste?

A5: Waste material should not be disposed of with household garbage or into the sewage system.[6] Disposal must be carried out according to official local, state, and federal regulations for chemical waste.[6]

Storage Condition Summary

Compound FormRecommended TemperatureDurationReference
Solid this compound 2-8°CNot specified[1][2]
Solid Tadalafil-d3 -20°C≥ 4 years[3]
Solid cis-Tadalafil -20°C3 years[4]
Solid cis-Tadalafil 4°C2 years[4]
cis-Tadalafil in Solvent -80°C6 months[4]
cis-Tadalafil in Solvent -20°C1 month[4]

Troubleshooting Guide

Q6: My analytical results show unexpected peaks. What could be the cause?

A6: Unexpected peaks often indicate the presence of impurities or degradation products. Tadalafil is known to degrade under certain conditions:

  • Hydrolysis: The compound is particularly unstable in alkaline hydrolytic conditions and can also degrade through acid hydrolysis.[7] Ensure your solvents and sample matrices are within a stable pH range.

  • Oxidation: Degradation can occur under oxidative stress.[7] Avoid sources of oxidation in your sample preparation and storage.

  • Photolysis: While the solid form is relatively stable to light, solutions can be more sensitive.[5] Always store solutions in amber vials or protect them from light.

Q7: I am observing inconsistent potency or activity in my experiments. What should I check?

A7: Inconsistent results can stem from compound degradation or improper handling.

  • Verify Storage Conditions: Confirm that the compound has been stored correctly, as outlined in the storage summary table. Improper temperature or exposure to moisture can reduce efficacy.[8]

  • Check Solution Age: Use freshly prepared solutions whenever possible. If using stored solutions, ensure they have been stored appropriately at -80°C and have not undergone multiple freeze-thaw cycles.

  • Review Handling Procedures: When preparing solutions, ensure the solid is fully dissolved. For dissolvable formulations, ensure hands are dry to prevent premature dissolution.[8]

Q8: The compound is not dissolving properly in my chosen solvent. What can I do?

A8: First, confirm that you are using a recommended solvent, such as DMSO or Methanol.[3] If solubility issues persist:

  • Gently warm the solution.

  • Use sonication to aid dissolution.

  • Ensure the solvent is pure and anhydrous, as water content can sometimes affect solubility.

TroubleshootingWorkflow Start Problem Encountered (e.g., Inconsistent Results, Extra Peaks) CheckStorage Verify Storage Conditions (Temp, Light, Humidity) Start->CheckStorage CheckSolution Review Solution Preparation (Solvent, Age, Storage) Start->CheckSolution CheckDegradation Consider Degradation Pathways (pH, Oxidation, Light) Start->CheckDegradation Action_Storage Action: Store at 2-8°C or -20°C in sealed, dark container CheckStorage->Action_Storage Action_Solution Action: Prepare Fresh Solution Use high-purity solvent CheckSolution->Action_Solution Action_Degradation Action: Control pH, use antioxidants, protect from light CheckDegradation->Action_Degradation Resolve Problem Resolved Action_Storage->Resolve Action_Solution->Resolve Action_Degradation->Resolve

Caption: Troubleshooting decision tree for this compound experiments.

Experimental Protocols & Visualizations

Protocol: Stability-Indicating HPLC Method

This protocol outlines a general method for assessing the stability of this compound, adapted from published methods for tadalafil.[7][9]

1. Objective: To quantify this compound and detect potential degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (pH 2.5)

  • Water (HPLC grade)

  • C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm)

  • HPLC system with UV detector

3. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of Mobile Phase A (Phosphate buffer:Acetonitrile, 80:20 v/v) and Mobile Phase B (Water:Acetonitrile, 20:80 v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Detection Wavelength: 220 nm.[7]

  • Injection Volume: 10 µL.

4. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or Acetonitrile). Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation (For Stability Testing):

    • Accurately weigh this compound and subject it to stress conditions (e.g., acidic, alkaline, oxidative, thermal, photolytic).

    • At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a known concentration.

  • Analysis: Inject the standards and stressed samples into the HPLC system.

  • Data Evaluation:

    • Identify the peak for intact this compound based on the retention time of the reference standard.

    • Calculate the percentage of this compound remaining in the stressed samples compared to an unstressed control sample.

    • Observe any new peaks, which represent degradation products. Mass balance should be calculated to ensure all degradation products are accounted for.[7]

StabilityWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Start Weigh this compound Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxid.) Start->Stress Sample Sample at Time Points (e.g., 0, 24, 48h) Stress->Sample Dilute Neutralize & Dilute Sample Sample->Dilute Inject Inject Sample into HPLC Dilute->Inject Detect UV Detection (220 nm) Inject->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Parent Peak Area Chromatogram->Quantify Identify Identify Degradation Peaks Chromatogram->Identify Calculate Calculate % Remaining & Mass Balance Quantify->Calculate Identify->Calculate Report Report Stability Profile Calculate->Report

Caption: Experimental workflow for a stability study of this compound.

Mechanism of Action: PDE5 Inhibition

Tadalafil, the parent compound of this compound, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5).[3] PDE5 is the enzyme responsible for degrading cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, tadalafil increases cGMP levels, leading to smooth muscle relaxation and vasodilation.[10] This is the primary mechanism for its use in treating erectile dysfunction and pulmonary arterial hypertension.[3]

PDE5_Pathway cluster_NO Nitric Oxide (NO) Signaling cluster_Effect Physiological Effect NO_Signal Sexual Stimulation -> NO Release GC Guanylate Cyclase (sGC) NO_Signal->GC activates cGMP cGMP GC->cGMP converts GTP GTP GTP->GC Relaxation Smooth Muscle Relaxation & Vasodilation cGMP->Relaxation causes PDE5 PDE5 Enzyme cGMP->PDE5 degraded by Effect Physiological Response (e.g., Erection) Relaxation->Effect Inactive Inactive GMP PDE5->Inactive Tadalafil This compound Tadalafil->PDE5 inhibits

Caption: Simplified signaling pathway of Tadalafil's PDE5 inhibition.

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of Analytical Methods for Tadalafil: The Role of cis-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Tadalafil in biological matrices, with a special focus on the cross-validation of methods utilizing the deuterated internal standard, cis-Tadalafil-d3, against those using alternative, non-isotopically labeled internal standards. The data presented herein is compiled from various validated bioanalytical studies to offer an objective performance comparison.

The Critical Role of Internal Standards in Bioanalysis

In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and precise quantification. The IS is added at a known concentration to all samples, calibrators, and quality controls to correct for variability during sample preparation and analysis. An ideal IS should mimic the analyte's behavior throughout the entire analytical process. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the gold standard as they share near-identical physicochemical properties with the analyte, leading to similar extraction recovery and ionization efficiency in the mass spectrometer.[1][2][3][4]

This guide will compare the performance of methods using the SIL IS, this compound, with methods employing commonly used non-deuterated internal standards like Sildenafil and Loratadine.

Comparative Performance of Analytical Methods

The following tables summarize the performance characteristics of validated LC-MS/MS methods for Tadalafil quantification using different internal standards. The data has been collated from separate studies and is presented here for comparative purposes.

Table 1: Method Performance with this compound as Internal Standard
ParameterReported PerformanceReference
Linearity Range 0.50–500 ng/mL (r² ≥ 0.9994)[5][6]
Lower Limit of Quantification (LLOQ) 0.50 ng/mL[5][6]
Intra-day Precision (%CV) ≤ 3.7%[5][6]
Inter-day Precision (%CV) ≤ 3.2%[5][6]
Accuracy 97.8% to 104.1%[5][6]
Recovery 98.95% to 100.61%[5][6]
Table 2: Method Performance with Sildenafil as Internal Standard
ParameterReported PerformanceReference
Linearity Range 5–1,000 ng/mL[7][8]
Lower Limit of Quantification (LLOQ) 5 ng/mL[7][8]
Intra-day Precision (%CV) < 8.4%[7][8]
Inter-day Precision (%CV) < 8.4%[7][8]
Accuracy (%RE) < -3.2%[7][8]
Recovery Tadalafil: 90.38% - 97.32%, Sildenafil: 97.3%[7]
Table 3: Method Performance with Loratadine as Internal Standard
ParameterReported PerformanceReference
Linearity Range 0.05-15.00 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.05 ng/mL[9]
Intra-day Precision (%CV) < 9%[9]
Inter-day Precision (%CV) < 9%[9]
Accuracy Not explicitly stated for a Tadalafil assay
Recovery Not explicitly stated for a Tadalafil assay

Note: The performance of the method using Loratadine as an internal standard is for the analysis of Loratadine itself, as a direct comparative study for Tadalafil was not found. However, it provides a general indication of the performance of a method using a non-structurally analogous internal standard.

Discussion of Comparative Data

The use of a deuterated internal standard like This compound generally results in higher precision and accuracy, as evidenced by the lower %CV and accuracy values closer to 100% in Table 1. This is because a stable isotope-labeled internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement in the mass spectrometer, providing more effective normalization.[4]

Methods using a structurally similar compound like Sildenafil as an internal standard also demonstrate good performance. Sildenafil was chosen in some studies due to its structural and chemical similarities to Tadalafil.[7] However, even with structural similarity, there can be differences in chromatographic retention time and ionization efficiency, which may lead to slightly lower precision and accuracy compared to a SIL IS.

The use of a structurally unrelated internal standard like Loratadine is less ideal. While it can correct for variability in sample injection, it is less likely to effectively compensate for matrix effects and variations in extraction recovery that are specific to Tadalafil.

Experimental Protocols

Method 1: Tadalafil Quantification using this compound Internal Standard

This protocol is a composite based on validated methods.[5][6][10]

  • Sample Preparation:

    • To 200 µL of human plasma, add 25 µL of this compound working solution (internal standard).

    • Vortex briefly.

    • Perform solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to isolate the analyte and internal standard.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column (e.g., Synergi™ Hydro-RP C18, 100 mm × 4.6 mm, 4 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • MRM Transitions:

      • Tadalafil: m/z 390.3 → 268.2

      • This compound: m/z 393.1 → 271.2

Method 2: Tadalafil Quantification using Sildenafil Internal Standard

This protocol is a composite based on validated methods.[7][8]

  • Sample Preparation:

    • To 100 µL of human plasma, add 20 µL of Sildenafil working solution (internal standard).

    • Add 200 µL of acetonitrile to precipitate proteins.

    • Vortex and centrifuge.

    • Inject a portion of the supernatant into the LC-MS/MS system.

  • LC-MS/MS Conditions:

    • Chromatographic Column: A C18 reverse-phase column (e.g., Shiseido C18, 100 × 2.1 mm, 2.7 µm).

    • Mobile Phase: An isocratic mixture of 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.

    • Flow Rate: 0.7 mL/min.

    • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ESI mode.

    • MRM Transitions:

      • Tadalafil: m/z 390.4 → 268.3

      • Sildenafil: m/z 475.3 → 283.3

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for method cross-validation and the logical basis for selecting an appropriate internal standard.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Comparison Plasma Plasma Sample Spike_d3 Spike with This compound (IS1) Plasma->Spike_d3 Spike_Other Spike with Alternative IS (IS2) Plasma->Spike_Other Extraction1 Extraction (SPE or LLE) Spike_d3->Extraction1 Extraction2 Extraction (Protein Precipitation) Spike_Other->Extraction2 LCMS1 LC-MS/MS Analysis (Method 1) Extraction1->LCMS1 LCMS2 LC-MS/MS Analysis (Method 2) Extraction2->LCMS2 Data1 Quantitative Data 1 (Analyte/IS1 Ratio) LCMS1->Data1 Data2 Quantitative Data 2 (Analyte/IS2 Ratio) LCMS2->Data2 Compare Compare Results: Accuracy, Precision, Linearity Data1->Compare Data2->Compare InternalStandardSelection cluster_IS Internal Standard (IS) Choice cluster_performance Expected Performance Analyte Tadalafil (Analyte) SIL_IS This compound (Stable Isotope Labeled) Analyte->SIL_IS Near-Identical Properties Analog_IS Sildenafil (Structural Analog) Analyte->Analog_IS Similar Properties Unrelated_IS Other Compound (e.g., Loratadine) Analyte->Unrelated_IS Different Properties High_Perf High Accuracy & Precision SIL_IS->High_Perf Good_Perf Good Accuracy & Precision Analog_IS->Good_Perf Lower_Perf Lower Accuracy & Precision Unrelated_IS->Lower_Perf

References

A Comparative Guide to Inter-laboratory Quantification of Tadalafil

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of various analytical methods for the quantification of Tadalafil, a selective phosphodiesterase type 5 (PDE5) inhibitor used in the treatment of erectile dysfunction and pulmonary arterial hypertension.[1][2] The information is curated for researchers, scientists, and drug development professionals to facilitate the selection of appropriate analytical techniques for quality control, pharmacokinetic studies, and bioequivalence assessments.

Quantitative Performance of Tadalafil Quantification Methods

The selection of an analytical method for Tadalafil quantification is contingent on the specific requirements of the study, such as the required sensitivity, the sample matrix, and the available instrumentation. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used, robust, and cost-effective method for routine analysis in pharmaceutical formulations.[1][2][3] For bioanalytical applications requiring higher sensitivity to measure low concentrations in biological matrices like plasma, Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the method of choice.[4][5][6][7][8][9] Other techniques like High-Performance Thin-Layer Chromatography (HPTLC) have also been developed for the estimation of Tadalafil.[1]

Below is a summary of the performance characteristics of various reported methods for Tadalafil quantification.

MethodMatrixLinearity RangeAccuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantitation (LOQ)Key Findings
RP-HPLC-UV [2]Bulk & Tablet60 - 140 µg/mL-< 2%--A simple, selective, and accurate method suitable for routine quality control.[2]
RP-HPLC-PDA Bulk & Tablets5 - 25 µg/mL99.26 - 100.97%< 2%0.009 µg/mL0.0272 µg/mLA rapid and reproducible method also applicable for in-vitro dissolution studies.
RP-HPLC [10]Bulk & Pharmaceutical Dosage Forms-98 - 102%< 2%--A rapid, sensitive, and economical method.[10]
UPLC-MS/MS [4]Human Plasma5 - 1000 ng/mL< -3.2% (relative error)< 8.4%-5 ng/mLA simple, rapid, and reliable method for pharmacokinetic studies with a short run time.[4]
LC-MS/MS [9]Human Plasma0.50 - 500 ng/mL97.8 - 104.1%≤ 3.7%-0.50 ng/mLA highly sensitive method successfully applied to a bioequivalence study.[9]
HPTLC [1]Tablet Formulation100 - 800 ng/spot100.3 ± 0.76%Intra-day: 0.38 - 0.81%, Inter-day: 0.45 - 1.90%--A simple and sensitive method for quantitative estimation in tablets.[1]
Spectrofluorimetry [1]Pure & Pharmaceutical Dosage Forms0.1 - 2.0 µg/mL----A simple and sensitive method for estimation in pure and dosage forms.[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for RP-HPLC-UV and UPLC-MS/MS methods.

1. Representative RP-HPLC-UV Method for Bulk and Tablet Dosage Forms [2]

  • Instrumentation: High-Performance Liquid Chromatography system with UV detection.

  • Column: Inertsil C18 (150×4.6 mm; 5 μm).

  • Mobile Phase: A 50:50 (v/v) mixture of phosphate buffer (10 mM, pH 3.2) and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 295 nm.

  • Temperature: Ambient.

  • Sample Preparation:

    • Standard Stock Solution: Accurately weigh and dissolve Tadalafil in the mobile phase to achieve a known concentration.

    • Tablet Sample: Weigh and powder a set number of tablets. Dissolve an amount of powder equivalent to a single dose in the mobile phase, sonicate, and filter.

  • Analysis: Inject equal volumes of the standard and sample solutions into the chromatograph and record the peak areas. The quantity of Tadalafil in the sample is determined by comparing the peak area of the sample to that of the standard.

2. Representative UPLC-MS/MS Method for Human Plasma [4]

  • Instrumentation: UPLC system coupled with a triple quadrupole mass spectrometer.

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm).

  • Mobile Phase: Isocratic elution with 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.

  • Flow Rate: 0.7 mL/min.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

  • Quantification: Multiple Reaction Monitoring (MRM) of the transitions m/z 390.4 → 268.3 for Tadalafil and m/z 475.3 → 283.3 for an internal standard (e.g., Sildenafil).

  • Sample Preparation:

    • Protein Precipitation: Deproteinize plasma samples by adding acetonitrile.

    • Centrifugation: Vortex and centrifuge the samples to pellet the precipitated proteins.

    • Analysis: Inject the supernatant into the UPLC-MS/MS system.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of Tadalafil to the internal standard against the nominal analyte concentrations. Use this curve to determine the concentration of Tadalafil in the unknown plasma samples.

Visualizing the Inter-laboratory Comparison Workflow

To ensure the reliability and comparability of analytical data across different laboratories, a structured inter-laboratory comparison or proficiency testing scheme is essential. The following diagram illustrates a typical workflow for such a study.

InterLaboratory_Comparison_Workflow A Study Design & Protocol Development B Preparation & Homogenization of Test Material A->B C Distribution of Samples to Participating Laboratories B->C D Analysis of Samples by Each Laboratory C->D E Data Submission to Coordinating Body D->E F Statistical Analysis of Results E->F G Performance Evaluation (e.g., z-scores) F->G H Issuance of Final Report G->H I Corrective Actions by Laboratories (if needed) G->I Unsatisfactory Performance

Workflow for an inter-laboratory comparison study.

References

The Gold Standard in Tadalafil Quantification: A Comparative Analysis of cis-Tadalafil-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate and precise measurement of therapeutic compounds is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of Tadalafil, a potent phosphodiesterase type 5 (PDE5) inhibitor, with a focus on the superior performance achieved using its deuterated isotopologue, cis-Tadalafil-d3, as an internal standard. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry, as it perfectly co-elutes with the analyte and behaves identically during sample extraction and ionization, thus compensating for matrix effects and variations in instrument response.

Comparative Performance Metrics

The following tables summarize the accuracy and precision data from studies employing this compound and other alternative internal standards for the quantification of Tadalafil in human plasma.

Table 1: Performance of Tadalafil Quantification using this compound Internal Standard
ParameterConcentration (ng/mL)Intra-batch Precision (% CV)Intra-batch Accuracy (%)Inter-batch Precision (% CV)Inter-batch Accuracy (%)Reference
LC-MS/MS with Tadalafil-d3 0.50 (LLOQ)3.797.93.297.8[1][2]
1.50 (Low QC)1.0102.00.9101.5[1][2]
200 (Medium QC)1.2100.82.0104.1[1][2]
400 (High QC)1.599.82.1101.3[1][2]

LLOQ: Lower Limit of Quantitation; QC: Quality Control; CV: Coefficient of Variation

Table 2: Performance of Tadalafil Quantification using Alternative Internal Standards
MethodInternal StandardConcentration Range (ng/mL)Intra-day Precision (% RSD)Inter-day Precision (% RSD)Accuracy (% RE)Reference
UPLC-MS/MS Sildenafil5 - 1000Within 8.4Within 8.4< -3.2[3]
LC-MS/MS Losartan22.2 - 1111.3Not explicitly statedNot explicitly statedNot explicitly stated[4]
GC/MS Protriptyline2.0 - 500.0< 8.4< 11.2-10.5 to 8.5[5][6]

RSD: Relative Standard Deviation; RE: Relative Error

The data clearly indicates that the use of Tadalafil-d3 as an internal standard in LC-MS/MS methods provides excellent precision (CVs ≤ 3.7%) and accuracy (97.8% to 104.1%) across a range of concentrations.[1][2] While alternative methods using different internal standards also demonstrate acceptable performance, the use of a deuterated internal standard is inherently more robust for compensating for analytical variability.

Experimental Protocols

Key Experiment: Tadalafil Quantification in Human Plasma using LC-MS/MS with Tadalafil-d3

This protocol is based on a validated bioanalytical method and demonstrates a highly sensitive and reliable approach.[1][2]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • To 200 µL of human plasma, add the internal standard (Tadalafil-d3).

  • The samples are then loaded onto a Phenomenex Strata-X-C 33 µ extraction cartridge.

  • The cartridges are washed to remove interfering endogenous components.

  • Tadalafil and Tadalafil-d3 are eluted from the cartridges.

  • The eluate is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

2. Liquid Chromatography (LC)

  • Column: Synergi™ Hydro-RP C18 (100 mm × 4.6 mm, 4 µm)[1][2]

  • Mobile Phase: A mixture of methanol and 10 mM ammonium formate (pH 4.0) in a 90:10 (v/v) ratio.[1][2]

  • Flow Rate: 0.9 mL/min[1][2]

  • Run Time: Approximately 2.5 minutes[7]

3. Tandem Mass Spectrometry (MS/MS)

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tadalafil: m/z 390.3 → 268.2[2]

    • Tadalafil-d3: m/z 393.1 → 271.2[2]

Alternative Protocol: UPLC-MS/MS with Sildenafil Internal Standard

This method utilizes a simpler protein precipitation for sample preparation.[3]

1. Sample Preparation: Protein Precipitation

  • To a 20 µL plasma sample, add 10 µL of Sildenafil internal standard solution (500 ng/mL) and 200 µL of acetonitrile.[8]

  • Vortex the mixture for 10 seconds.[8]

  • Centrifuge at 13,000 × g for 5 minutes.[8]

  • Inject 5 µL of the supernatant into the UPLC-MS/MS system.[8]

2. Ultra-Performance Liquid Chromatography (UPLC)

  • Column: Shiseido C18 (100 × 2.1 mm, 2.7 µm)[3]

  • Mobile Phase: 2.0 mM ammonium acetate and acetonitrile (55:45, v/v) with 0.1% formic acid.[3]

  • Flow Rate: 0.7 mL/min[3]

3. Tandem Mass Spectrometry (MS/MS)

  • MRM Transitions:

    • Tadalafil: m/z 390.4 → 268.3[3]

    • Sildenafil: m/z 475.3 → 283.3[3]

Visualizing the Process and Pathway

To better illustrate the concepts discussed, the following diagrams have been generated.

G Tadalafil Signaling Pathway Tadalafil Tadalafil PDE5 PDE5 Tadalafil->PDE5 Inhibits cGMP cGMP PDE5->cGMP Degrades Increased_cGMP Increased cGMP GTP GTP GTP->cGMP sGC activation Smooth_Muscle_Relaxation Smooth Muscle Relaxation Increased_cGMP->Smooth_Muscle_Relaxation

Caption: Tadalafil's mechanism of action, inhibiting PDE5 to increase cGMP levels.

G LC-MS/MS Experimental Workflow for Tadalafil Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma_Sample Plasma Sample Add_IS Add Internal Standard (this compound) Plasma_Sample->Add_IS Extraction Solid-Phase Extraction or Protein Precipitation Add_IS->Extraction Evap_Recon Evaporate & Reconstitute Extraction->Evap_Recon LC_Separation LC Separation (C18 Column) Evap_Recon->LC_Separation MS_Ionization ESI Source (Ionization) LC_Separation->MS_Ionization MS_Analysis Triple Quadrupole MS (MRM Detection) MS_Ionization->MS_Analysis Integration Peak Integration MS_Analysis->Integration Calibration Calibration Curve (Analyte/IS Ratio vs. Conc.) Integration->Calibration Quantification Quantification of Tadalafil Calibration->Quantification

Caption: A typical bioanalytical workflow for quantifying Tadalafil.

References

A Guide to Inter-Laboratory Method Transfer for Tadalafil Analysis via HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the consistency and accuracy of analytical methods across different laboratories is paramount. This guide provides a comprehensive framework for the successful transfer of a validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Tadalafil, a critical active pharmaceutical ingredient (API).

This document outlines the essential steps, experimental protocols, and acceptance criteria for a seamless method transfer, supported by comparative data and visual workflows. The objective is to demonstrate that a receiving laboratory can achieve comparable, reliable, and accurate results to the originating laboratory, thereby maintaining data integrity and product quality.

The Foundation: The Validated HPLC Method

The successful transfer of an analytical method begins with a well-documented and validated method in the originating laboratory. The following HPLC method for Tadalafil has been established and validated based on industry best practices and published literature.[1][2][3]

Originating Laboratory: Validated HPLC Method for Tadalafil Assay
ParameterSpecification
Instrument HPLC with UV/Vis Detector
Column C18, 150 x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 10 mM Phosphate Buffer (pH 3.2) (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 284 nm[3]
Run Time 10 minutes
Retention Time Approximately 4 minutes[1]
Standard Concentration 50 µg/mL
Linearity Range 20-70 µg/mL[3]

The Roadmap: Method Transfer Protocol

A meticulously planned protocol is the cornerstone of a successful method transfer. This protocol should be agreed upon by both the originating and receiving laboratories before the commencement of any experimental work.

Key Stages of the Method Transfer Protocol:
  • Objective and Scope: To demonstrate that the receiving laboratory can successfully perform the Tadalafil HPLC assay method and obtain results that are comparable to the originating laboratory.

  • Responsibilities: Clearly define the roles and responsibilities of both the originating and receiving laboratories.

  • Materials and Instruments: Specify all reagents, standards, and equipment to be used, ensuring comparability between laboratories.

  • Experimental Design: Detail the comparative studies to be performed, including the number of batches, replicates, and concentration levels.

  • Acceptance Criteria: Pre-define the acceptance criteria for each validation parameter to be assessed.[4]

  • Data Analysis and Reporting: Outline the statistical methods to be used for data comparison and the format of the final method transfer report.

Visualizing the Process: Method Transfer Workflow

The following diagram illustrates the key steps involved in the analytical method transfer process.

MethodTransferWorkflow cluster_originating Originating Laboratory cluster_receiving Receiving Laboratory cluster_outcome Outcome cluster_finalization Finalization A Validated HPLC Method for Tadalafil B Prepare Method Transfer Protocol A->B Develops D Review and Agree on Protocol B->D Sends for Review C Provide Training and Support E Perform Familiarization Experiments C->E Provides D->E Initiates F Execute Comparative Studies E->F Proceeds to G Analyze Data Against Acceptance Criteria F->G Generates Data for H Method Transfer Successful? G->H Decision Point I Generate Final Method Transfer Report H->I Yes K Investigate Discrepancies and Re-train H->K No J Implement Method for Routine Use I->J Leads to K->F Requires

A high-level overview of the analytical method transfer workflow.

Head-to-Head: Comparative Experimental Data

The core of the method transfer process lies in the direct comparison of experimental results generated by both laboratories. The following tables summarize hypothetical, yet realistic, data for key validation parameters.

Table 1: System Suitability

System suitability testing ensures that the chromatographic system is performing adequately.

ParameterOriginating LabReceiving LabAcceptance Criteria
Tailing Factor 1.11.2≤ 2.0
Theoretical Plates 55005200≥ 2000
%RSD of Peak Area (n=6) 0.8%1.0%≤ 2.0%
Table 2: Precision (Repeatability)

Repeatability is assessed by analyzing multiple preparations of the same homogenous sample.

Sample IDOriginating Lab (% Assay)Receiving Lab (% Assay)
Prep 199.8100.1
Prep 2100.299.5
Prep 399.5100.5
Prep 4100.599.8
Prep 599.9100.2
Prep 6100.199.9
Mean 100.0 100.0
%RSD 0.35% 0.36%
Acceptance Criteria (%RSD) ≤ 2.0% ≤ 2.0%
Table 3: Intermediate Precision

Intermediate precision is evaluated by analyzing the same sample on different days with different analysts.

ParameterOriginating LabReceiving LabAcceptance Criteria
Mean % Assay (Day 1, Analyst 1) 100.0100.0-
Mean % Assay (Day 2, Analyst 2) 99.7100.3-
Overall Mean % Assay 99.85100.15-
Overall %RSD 0.21%0.28%≤ 2.0%
Table 4: Accuracy (Recovery)

Accuracy is determined by spiking a placebo with known amounts of Tadalafil at different concentration levels.

Concentration LevelOriginating Lab (% Recovery)Receiving Lab (% Recovery)Acceptance Criteria
80% 100.599.898.0% - 102.0%
100% 99.8100.398.0% - 102.0%
120% 100.2100.898.0% - 102.0%
Mean Recovery 100.17% 100.30% 98.0% - 102.0%
Table 5: Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

ParameterOriginating LabReceiving LabAcceptance Criteria
Correlation Coefficient (r²) 0.99980.9995≥ 0.999
y-intercept 12501350Report

The Logic of Comparison

The following diagram illustrates the logical relationship in comparing the performance of the originating and receiving laboratories.

LogicalComparison cluster_labs cluster_parameters cluster_criteria cluster_decision OriginatingLab Originating Laboratory Performance Precision Precision (Repeatability & Intermediate) OriginatingLab->Precision Accuracy Accuracy (Recovery) OriginatingLab->Accuracy Linearity Linearity OriginatingLab->Linearity SystemSuitability System Suitability OriginatingLab->SystemSuitability ReceivingLab Receiving Laboratory Performance ReceivingLab->Precision ReceivingLab->Accuracy ReceivingLab->Linearity ReceivingLab->SystemSuitability Decision Comparable? Precision->Decision Accuracy->Decision Linearity->Decision SystemSuitability->Decision AcceptanceCriteria Pre-defined Acceptance Criteria AcceptanceCriteria->Decision

Logical flow for comparing laboratory performance against acceptance criteria.

In Detail: Experimental Protocols

Detailed and unambiguous experimental protocols are essential for the successful execution of the method transfer.

System Suitability Testing
  • Prepare the mobile phase as specified.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a Tadalafil standard solution at a concentration of 50 µg/mL.

  • Inject the standard solution six times.

  • Calculate the tailing factor, number of theoretical plates, and the relative standard deviation (%RSD) of the peak areas for the six replicate injections.

Precision (Repeatability)
  • Prepare six independent samples of Tadalafil at the target concentration (e.g., from a single batch of drug product).

  • Analyze each sample once according to the HPLC method.

  • Calculate the mean percentage assay and the %RSD for the six samples.

Intermediate Precision
  • Repeat the precision experiment on a different day with a different analyst.

  • Combine the data from both days (12 data points in total) and calculate the overall mean percentage assay and the overall %RSD.

Accuracy (Recovery)
  • Prepare a placebo mixture that simulates the drug product formulation without the Tadalafil API.

  • Spike the placebo with Tadalafil API at three concentration levels: 80%, 100%, and 120% of the target assay concentration. Prepare three samples at each concentration level.

  • Analyze each sample and calculate the percentage recovery of Tadalafil for each sample.

  • Calculate the mean percentage recovery at each concentration level.

Linearity
  • Prepare a series of at least five Tadalafil standard solutions covering the analytical range (e.g., 20, 30, 40, 50, 60, 70 µg/mL).[3]

  • Inject each standard solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²) and the y-intercept.

Conclusion and Final Report

Upon successful completion of all comparative experiments and meeting all pre-defined acceptance criteria, a final method transfer report should be compiled. This report should include all experimental data, chromatograms, statistical analyses, and a concluding statement confirming the successful transfer of the analytical method. This comprehensive documentation serves as evidence that the receiving laboratory is qualified to perform the Tadalafil HPLC assay for routine analysis, ensuring consistent product quality and regulatory compliance.

References

Safety Operating Guide

Proper Disposal of cis-Tadalafil-d3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents like cis-Tadalafil-d3 is a critical component of laboratory safety and regulatory compliance. As a deuterated analog of a potent pharmaceutical compound, this compound requires handling and disposal as hazardous chemical waste. Adherence to established protocols is essential to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound, particularly in solid form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.

Disposal of Unused or Expired this compound

Unused or expired this compound must be disposed of as hazardous chemical waste. It should never be discarded in the regular trash or washed down the sink.

Step-by-Step Disposal Procedure for Pure Compound:

  • Container Selection: Place the original container with the unused this compound into a larger, sealable, and chemically compatible waste container. A high-density polyethylene (HDPE) container is a suitable choice.

  • Labeling: Affix a hazardous waste label to the outer container. The label must include:

    • The full chemical name: "this compound"

    • CAS Number (if available)

    • The words "Hazardous Waste"

    • An accumulation start date (the date you first add waste to the container)

    • The primary hazards: "Harmful," "Irritant"

  • Storage: Store the labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from drains and incompatible chemicals.

  • Waste Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department. Follow their specific procedures for requesting a hazardous waste pickup.

Disposal of Contaminated Labware and Materials

Items such as pipette tips, weighing boats, contaminated gloves, and empty vials that have come into contact with this compound are also considered hazardous waste.

Step-by-Step Disposal Procedure for Contaminated Materials:

  • Segregation: Collect all solid waste contaminated with this compound in a designated, leak-proof plastic bag or a labeled, sealable container. Do not mix with non-hazardous waste.

  • Labeling: Clearly label the bag or container as "Hazardous Waste" and list "this compound contaminated debris" as the contents.

  • Liquid Waste: For solutions containing this compound, collect the liquid waste in a sealed, properly labeled, and chemically compatible container. The container should be labeled with the full chemical name and approximate concentration.

  • Empty Vials: The original vials containing this compound should be managed as hazardous waste and disposed of through the EHS office. Do not attempt to rinse them unless it is part of a specific laboratory procedure, in which case the rinsate must be collected as hazardous liquid waste.

  • Storage and Pickup: Store the container with contaminated materials in the satellite accumulation area and arrange for pickup with your institution's EHS department.

Quantitative Data Summary

For inventory and disposal tracking, maintain a log of all this compound waste generated.

Waste TypeContainer TypeHazard ClassificationDisposal Route
Unused/Expired SolidOriginal vial within a larger HDPEHarmful, IrritantInstitutional EHS Hazardous Waste Collection
Contaminated Solid DebrisLabeled, sealed plastic bag or HDPEHarmful, IrritantInstitutional EHS Hazardous Waste Collection
Contaminated Liquid WasteSealed, compatible solvent bottleVaries by solventInstitutional EHS Hazardous Waste Collection

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experimental protocols. All laboratory procedures involving this compound should be conducted in accordance with your institution's approved research protocols and safety guidelines.

Visualizing the Disposal Workflow

The following diagrams illustrate the logical flow for the proper disposal of this compound.

cluster_solid Pure this compound Disposal start_solid Unused/Expired This compound container_solid Place in Labeled, Sealable HDPE Container start_solid->container_solid label_solid Affix Hazardous Waste Label: - Chemical Name - Hazards - Date container_solid->label_solid storage_solid Store in Satellite Accumulation Area label_solid->storage_solid pickup_solid Arrange Pickup with Institutional EHS storage_solid->pickup_solid

Disposal workflow for pure this compound.

cluster_contaminated Contaminated Material Disposal start_contaminated Contaminated Labware (Gloves, Vials, Tips) container_contaminated Collect in Labeled, Leak-Proof Container/Bag start_contaminated->container_contaminated label_contaminated Label as 'Hazardous Waste' & list contaminants container_contaminated->label_contaminated storage_contaminated Store in Satellite Accumulation Area label_contaminated->storage_contaminated pickup_contaminated Arrange Pickup with Institutional EHS storage_contaminated->pickup_contaminated

Disposal workflow for contaminated materials.

Personal protective equipment for handling cis-Tadalafil-d3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the handling of cis-Tadalafil-d3, a deuterated analog of Tadalafil. The following procedures and recommendations are compiled to minimize exposure risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE based on safety data sheets for Tadalafil and its analogs.

Body Part Personal Protective Equipment Specifications and Remarks
Hands Nitrile or other chemical-resistant glovesPowder-free is recommended. For operations with a higher risk of splash or contamination, consider double gloving.[1][2] Contaminated gloves should be replaced immediately.[1]
Eyes Safety glasses with side shields or gogglesA full-face shield may be required for operations with a significant splash potential.[1][3]
Body Laboratory coat or protective gownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended, especially for compounding or handling larger quantities.[2]
Respiratory Dust mask or respiratorUse a dust respirator or a properly fitted air-purifying respirator if there is a risk of inhaling dust, especially during weighing or transfer of the solid compound.[1][4]
Feet Protective shoe coversRecommended in areas where spills may occur.[1]
Head Head coveringRecommended to prevent contamination of hair.[1]

Safe Handling and Operational Plan

A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed container in a cool, well-ventilated area as specified on the product's data sheet.[4]

2. Preparation and Handling:

  • All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.[3]

  • Avoid the generation of dust.[1] Use dry clean-up procedures for any minor spills, such as vacuuming with a HEPA-filtered vacuum or gently sweeping.[1] For larger spills, advise personnel in the area and follow established emergency procedures.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials (e.g., gloves, wipes, containers) in accordance with local, state, and federal regulations for chemical waste.

  • Place waste in a clearly labeled, sealed container.

  • Do not dispose of the compound down the drain or in general waste.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Receive Compound inspect Inspect Container start->inspect store Store Appropriately inspect->store ppe Don PPE store->ppe weigh Weigh in Ventilated Enclosure ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve decontaminate Decontaminate Work Area dissolve->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands remove_ppe->wash_hands end End of Process wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.